Product packaging for sodium;benzenesulfinate(Cat. No.:)

sodium;benzenesulfinate

Cat. No.: B7723535
M. Wt: 164.16 g/mol
InChI Key: CHLCPTJLUJHDBO-UHFFFAOYSA-M
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Description

Significance in Modern Organic Synthesis and Organosulfur Chemistry

Sodium benzenesulfinate (B1229208) is a white, crystalline solid that is soluble in water and various organic solvents. ontosight.ai This solubility profile, combined with its stability, makes it a highly practical reagent in a multitude of reaction conditions. ontosight.ai In the vast landscape of organic synthesis, the introduction of sulfur-containing functional groups is of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. ontosight.aifscichem.com Sodium benzenesulfinate serves as a readily available and efficient source of the benzenesulfonyl moiety, a key structural motif in many biologically active molecules and functional materials. fscichem.comchemicalbook.com Its utility has been a driving force in the development of new synthetic methodologies, particularly in the ever-expanding field of organosulfur chemistry. rsc.org

Overview of Sodium Benzenesulfinate as a Versatile Synthetic Building Block

The versatility of sodium benzenesulfinate stems from its ability to act as a nucleophile, a radical precursor, or a coupling partner under various reaction conditions. ontosight.airsc.org This multifaceted reactivity allows for its participation in a wide array of chemical transformations, leading to the formation of diverse and valuable organosulfur compounds. rsc.org It is a key ingredient in the synthesis of sulfones, sulfonamides, sulfonyl hydrazides, and thiosulfonates, among other important classes of molecules. rsc.org The ability to forge carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds highlights its indispensable role as a fundamental building block in the synthetic chemist's toolkit. rsc.org

Scope and Contemporary Trends in Sodium Benzenesulfinate Research

Current research involving sodium benzenesulfinate is characterized by a drive towards more sustainable and efficient synthetic methods. reportprime.com There is a growing emphasis on the development of catalytic reactions, including those utilizing transition metals and photoredox catalysis, to promote novel transformations. rsc.orgnih.gov Furthermore, the exploration of multicomponent reactions involving sodium benzenesulfinate is a significant trend, offering a streamlined approach to the synthesis of complex molecules in a single step. scilit.comsci-hub.se Researchers are also investigating its use in C-H functionalization reactions, providing a direct and atom-economical route to organosulfur compounds. chemicalbook.com The market for sodium benzenesulfinate is projected to see substantial growth, reflecting its increasing importance in the chemical and pharmaceutical industries. reportprime.comhtfmarketreport.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NaO2S B7723535 sodium;benzenesulfinate

Properties

IUPAC Name

sodium;benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLCPTJLUJHDBO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium Benzenesulfinate

Conventional Preparative Routes

Conventional methods are characterized by their reliability and use of readily available starting materials. These routes are the most frequently cited in chemical literature and form the basis of industrial production.

Reduction of Corresponding Sulfonyl Chlorides

The most prevalent method for synthesizing sodium benzenesulfinate (B1229208) is through the reduction of benzenesulfonyl chloride. This process cleaves the sulfur-chlorine bond and reduces the oxidation state of the sulfur atom.

Utilization of Sodium Sulfite (B76179) and Sodium Bicarbonate

A widely used and effective method involves the reduction of benzenesulfonyl chloride with sodium sulfite in an aqueous solution. rsc.org Sodium bicarbonate is added to act as a base, neutralizing the hydrochloric acid that is formed during the reaction and maintaining a suitable pH. rsc.orggoogle.com

The reaction is typically performed by dissolving benzenesulfonyl chloride, sodium sulfite, and sodium bicarbonate in water and heating the mixture. chemicalbook.comrsc.org A common procedure involves stirring the reaction mixture at an elevated temperature, often around 80°C, for several hours to ensure the reaction goes to completion. chemicalbook.comrsc.org After the reaction is finished, the water is removed under vacuum, and the resulting solid is purified by recrystallization from a solvent like ethanol (B145695) or methanol (B129727) to yield the final product as a white crystalline powder. rsc.orgchemicalbook.comrsc.org This method is known for producing sodium benzenesulfinate in high yields. rsc.org

Reaction Conditions for Synthesis via Sodium Sulfite/Bicarbonate

Parameter Value Source(s)
Primary Reagent Benzenesulfonyl chloride chemicalbook.comrsc.org
Reducing Agent Sodium sulfite rsc.orgchemicalbook.comrsc.org
Base Sodium bicarbonate rsc.orgchemicalbook.comrsc.org
Solvent Water chemicalbook.comrsc.org
Temperature 70-80°C rsc.orgchemicalbook.comrsc.org
Reaction Time ~4 hours chemicalbook.comrsc.org

| Purification | Recrystallization from ethanol/methanol | rsc.orgchemicalbook.com |

Application of Zinc and Sodium Carbonate

An alternative conventional reduction method employs zinc dust as the reducing agent. rsc.orgorgsyn.org In a procedure adapted from the synthesis of the analogous p-toluenesulfinate, benzenesulfonyl chloride is added to a mixture of zinc dust in water. orgsyn.org The reaction is exothermic, and the temperature typically rises to around 80°C. orgsyn.org

Following the reduction, sodium carbonate is added to the mixture until it is strongly alkaline. orgsyn.org This step is crucial as it precipitates zinc compounds and converts the sulfinic acid into its sodium salt. The mixture is then filtered to remove the zinc residues, and the filtrate, containing the desired sodium benzenesulfinate, is cooled to induce crystallization. orgsyn.org This method provides a straightforward pathway to the hydrated salt of the product. rsc.org

Neutralization of Benzenesulfinic Acid with Sodium Hydroxide (B78521)

A direct and high-yielding route to sodium benzenesulfinate involves the acid-base neutralization of benzenesulfinic acid with sodium hydroxide. sgnmchem.com This method is predicated on the availability of the parent acid.

In this process, equimolar amounts of benzenesulfinic acid and sodium hydroxide (typically as a 40% aqueous solution) are stirred together. sgnmchem.com The reaction is generally conducted at a slightly elevated temperature, around 30-40°C, for approximately two hours. sgnmchem.com Following the neutralization, the solution is concentrated, cooled to allow for crystallization, filtered, and dried under a vacuum to afford the final product. sgnmchem.com This method is efficient, with the primary operational steps being concentration and crystallization after the simple neutralization reaction. The synthesis of the related compound, sodium benzenesulfonate, can also be achieved through the neutralization of benzenesulfonic acid with sodium hydroxide. wikipedia.orgyou-iggy.comatamanchemicals.com

Advanced and Emerging Synthetic Strategies

While conventional methods are robust, research into novel synthetic pathways continues.

Formation from Cyclic Thiosulfonates

The synthesis of sodium benzenesulfinate from cyclic thiosulfonates is not a commonly documented preparative route in the reviewed scientific literature. Instead, the literature frequently describes the opposite reaction: the use of sodium benzenesulfinate as a nucleophilic sulfur reagent to react with disulfides, including cyclic variants, to synthesize unsymmetrical thiosulfonates. rsc.org This process, known as sulfenylation, is valuable for creating S-S bonds and accessing various organosulfur compounds. rsc.org

Cleavage of Benzo[d]thiazol-2-yl Sulfones

A notable method for the preparation of sodium sulfinates involves the reductive cleavage of 2-sulfonylbenzothiazoles. This approach utilizes the benzo[d]thiazol-2-yl sulfone moiety as a versatile precursor that can be readily cleaved to yield the desired sulfinate salt.

The foundational work in this area was demonstrated in 1984, where various 2-alkyl/aryl-benzo[d]thiazol-2-yl sulfones were shown to undergo clean cleavage with sodium borohydride (B1222165) (NaBH₄) to form the corresponding sodium sulfinates. rsc.org This method was also successfully applied to the synthesis of a chiral, enantiomerically enriched sulfinate salt. rsc.org However, it was noted that the yields were not determined at the time due to the hygroscopic nature of the resulting sulfinate salts. rsc.org

Subsequent research has built upon this initial methodology, expanding its utility to the synthesis of specialized sulfinates. For instance, a modified procedure was developed for the synthesis of fluorinated sodium sulfinates from difluoromethylbenzo[d]thiazol-2-yl sulfones. rsc.orgacs.org This adaptation proved to be highly efficient, producing stable, high-purity white solids in excellent yields. rsc.orgacs.org Similarly, other fluorinated sulfinates, such as PhCF₂SO₂Na and H₂CFSO₂Na, have been prepared from their corresponding benzo[d]thiazol-2-yl sulfones in high yields. acs.org

The general reaction scheme involves the treatment of the benzo[d]thiazol-2-yl sulfone with a reducing agent, typically sodium borohydride, in a suitable solvent. rsc.orgmasterorganicchemistry.comorganic-chemistry.org The reaction proceeds via the nucleophilic attack of the hydride on the sulfonyl group, leading to the cleavage of the C-S bond and formation of the sodium sulfinate.

Precursor SulfoneProduct Sodium SulfinateYield (%)Reference
Difluoromethyl benzo[d]thiazol-2-yl sulfoneSodium difluoromethanesulfinate (HCF₂SO₂Na)High acs.org
(Phenyldifluoromethyl) benzo[d]thiazol-2-yl sulfoneSodium phenyldifluoromethanesulfinate (PhCF₂SO₂Na)90 acs.org
(Fluoromethyl) benzo[d]thiazol-2-yl sulfoneSodium fluoromethanesulfinate (H₂CFSO₂Na)97 acs.org
Various functionalized alkyl benzo[d]thiazol-2-yl sulfonesVarious functionalized sodium alkylsulfinatesUp to 78% (over 3 steps) thieme-connect.com

Electrochemical Synthesis Approaches for Sodium Sulfinates

Electrochemical methods offer a green and efficient alternative for the synthesis of sodium sulfinates, primarily through the reduction of arenesulfonyl chlorides. This approach avoids the need for chemical reducing agents by utilizing an electric current to drive the reaction.

The electrochemical reduction of arenesulfonyl chlorides (ArSO₂Cl) on an electrode surface leads to the formation of the corresponding arenesulfinate anion (ArSO₂⁻) and a chloride ion. This process involves a two-electron cleavage of the sulfur-chlorine (S-Cl) bond. The resulting sulfinate anion can then be paired with a sodium cation present in the electrolyte solution to form the sodium sulfinate salt.

While this method is a direct route to sodium sulfinates, the sulfinate anion formed can sometimes react with the starting sulfonyl chloride in a "father-son" nucleophilic substitution, leading to the formation of a disulfone (ArSO₂SO₂Ar) as a byproduct. The efficiency of this side reaction can be influenced by the concentration of the substrate and the scan rate in voltammetric studies.

This electrochemical approach is part of a broader field of organic electrosynthesis that has gained attention for its potential to create value-added sulfur-containing compounds from sodium sulfinates, which are generated in situ.

Starting MaterialMethodProductKey Findings
Arenesulfonyl chlorides (ArSO₂Cl)Electrochemical ReductionSodium arenesulfinates (ArSO₂Na)Two-electron cleavage of the S-Cl bond forms the sulfinate anion.
p-Nitrobenzenesulfonyl chlorideCyclic Voltammetry in DMSOp-Nitrobenzenesulfinate derivativeReveals the production and importance of the sulfinic acid derivative as an intermediate.
Various Arenesulfonyl chloridesElectrochemical Reduction in aprotic mediaArenesulfinate and Diaryl disulfoneA "father-son" reaction between the sulfinate product and sulfonyl chloride starting material can occur.

Elucidation of Reaction Mechanisms Involving Sodium Benzenesulfinate

Fundamental Mechanistic Pathways

The diverse reactivity of sodium benzenesulfinate (B1229208) allows for its application in the synthesis of a wide array of sulfur-containing organic molecules. rsc.org The primary mechanistic routes include nucleophilic attack by the sulfinate anion and the generation of highly reactive radical species.

Nucleophilic Substitution Processes

As a salt of a weak acid, sodium benzenesulfinate readily dissociates in solution to provide the benzenesulfinate anion (C₆H₅SO₂⁻), a potent nucleophile. ontosight.ai This anion can participate in nucleophilic substitution reactions, where it displaces a leaving group on an electrophilic substrate. ontosight.aistackexchange.com

One notable example is the reaction with alkyl halides, where the sulfinate anion attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a sulfone and a halide salt. stackexchange.com This process is a classic Sₙ2 reaction, particularly effective with primary and secondary alkyl halides.

Furthermore, sodium benzenesulfinate has been shown to react with (Z)-(β-haloalkenyl)phenyliodonium salts. acs.org In this case, the reaction proceeds through a Michael addition of the benzenesulfinate anion to the Cβ position of the alkenyliodonium salt, followed by the elimination of the halogen. acs.org This nucleophilic vinylic substitution ultimately yields (Z)-1,2-bis(benzenesulfonyl)alkenes with retention of configuration. acs.org Research has also documented the nucleophilic substitution reaction of sodium benzenesulfinate with hydrazonoyl chlorides to form the corresponding sulfones. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with Sodium Benzenesulfinate

ElectrophileProductReaction Type
Alkyl HalideAlkyl Phenyl SulfoneSₙ2
(Z)-(β-Haloalkenyl)phenyliodonium Salt(Z)-1,2-bis(benzenesulfonyl)alkeneMichael Addition-Elimination
Hydrazonoyl ChlorideHydrazinylidenepropanehydrazonosulfoneNucleophilic Substitution

Free Radical Reaction Mechanisms

Sodium benzenesulfinate is a prominent precursor for the generation of various radical species, which are key intermediates in numerous organic transformations. rsc.orgresearchgate.net These radicals can be generated under different conditions, including the presence of oxidants, metal catalysts, or photoredox catalysts. rsc.orgnih.govmdpi.com

The oxidation of sodium benzenesulfinate, often facilitated by metal catalysts like copper or silver, or through photoredox catalysis, leads to the formation of the benzenesulfonyl radical (C₆H₅SO₂•). rsc.orgnih.govmdpi.com This radical is a versatile intermediate that can undergo a variety of reactions.

One common pathway is the addition of the sulfonyl radical to unsaturated systems like alkenes and alkynes. rsc.org For instance, the reaction with N-propargyl-substituted indoles, catalyzed by copper, involves the initial addition of the sulfonyl radical to the alkyne, followed by an intramolecular cyclization and a 1,2-aryl migration cascade. rsc.org

Sulfonyl radicals generated from sodium benzenesulfinate are also crucial in cross-coupling reactions. In photoredox/nickel dual catalysis, the sulfonyl radical can couple with aryl, heteroaryl, and vinyl halides to form sulfones. nih.gov The involvement of a sulfonyl radical in these transformations is often confirmed by radical-trapping experiments using reagents like TEMPO, which inhibit the reaction. nih.govmdpi.com

Table 2: Methods for Generating Sulfonyl Radicals from Sodium Benzenesulfinate

MethodCatalyst/ReagentApplication
OxidationCopper or Silver SaltsRadical addition to alkenes/alkynes
Photoredox CatalysisIridium or Organoboron Photocatalysts with NickelCross-coupling with aryl/vinyl halides
Electrochemical OxidationElectric CurrentSynthesis of sulfonamides

Under specific conditions, sodium benzenesulfinate can also serve as a source of the thiyl radical (RS•). polyu.edu.hk In a Chan-Lam type C-S coupling reaction, sodium benzenesulfinate reacts in the presence of a copper catalyst and potassium sulfite (B76179). polyu.edu.hk Mechanistic studies suggest that the sulfinate is deoxygenated through a radical process involving a sulfite radical, ultimately leading to the formation of a thiyl radical. polyu.edu.hk This thiyl radical can then couple with aryl boronic acids to form diaryl thioethers. polyu.edu.hk The involvement of a radical mechanism is supported by the observation that radical scavengers like TEMPO inhibit the formation of the desired product. polyu.edu.hk

Sodium benzenesulfinate has been utilized in conjunction with sources of trifluoromethyl groups to generate trifluoromethyl radicals (CF₃•). researchgate.net For example, Umemoto's reagents, which are thiophenium salts, can be used with sodium benzenesulfinate to produce phenyltrifluoromethylsulfone. researchgate.net In photoredox catalysis, the interaction of a photocatalyst with a trifluoromethyl source like Togni's reagent can generate a trifluoromethyl radical. mdpi.com This radical can then participate in various transformations, such as addition to alkenes followed by cyclization and cyano-group migration. mdpi.com

Addition-Elimination Pathways in Aromatic Systems

While classic nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring activated by strong electron-withdrawing groups, certain reactions involving sodium benzenesulfinate can proceed through related pathways. masterorganicchemistry.comlibretexts.org In an addition-elimination mechanism, a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org

Although less common for unactivated aromatic systems, palladium-mediated reactions have been explored. For instance, the desulfination of palladium sulfinate complexes can generate organopalladium intermediates. publish.csiro.au These intermediates can potentially react with other species in an insertion reaction. However, in some cases, a competing pathway involving the desulfination of a second phenyl sulfinate followed by reductive elimination to form a biaryl product can dominate. publish.csiro.au

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a key mechanistic step in many reactions involving sodium benzenesulfinate, particularly in the formation of sulfur-centered radicals. These radicals are pivotal intermediates for subsequent bond-forming events.

In copper-catalyzed sulfonylation reactions, a proposed mechanism involves an intermolecular SET. mdpi.comresearchgate.net For instance, in the sulfonylation of anilines, a copper complex formed from the catalyst and the aniline (B41778) derivative can undergo an SET with an oxidant like potassium persulfate (K₂S₂O₈) to generate a radical complex. mdpi.comresearchgate.net Concurrently, sodium benzenesulfinate reacts, often with the help of silver salts and oxidants, to produce a benzenesulfonyl radical. mdpi.comresearchgate.net These two radical species then couple to move the reaction forward. mdpi.comresearchgate.net The involvement of a free-radical pathway is often confirmed by experiments where the reaction is inhibited by the addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). mdpi.com

In other copper-catalyzed transformations, such as the sulfenylation of indoles, the reaction is believed to proceed through a thio radical. royalsocietypublishing.org This radical can be generated from the disulfide, which is formed in situ from sodium benzenesulfinate in a Cu/DMF system. royalsocietypublishing.org The thio radical then adds to the indole (B1671886), followed by a single-electron oxidation and rearomatization to yield the final product. royalsocietypublishing.org The formation of sulfonyl radicals from sodium sulfinates can also be initiated by photoredox catalysis, where a photoexcited catalyst initiates an SET process. chinesechemsoc.org This versatility in generating sulfur-centered radicals via SET pathways makes sodium benzenesulfinate a valuable precursor in radical chemistry. rsc.org

Proton Transfer Steps in Catalytic Cycles

Proton transfer is another fundamental step that frequently occurs in the catalytic cycles of reactions utilizing sodium benzenesulfinate. It is often a terminal step in a mechanistic sequence, leading to the final product and catalyst regeneration.

In some copper-catalyzed sulfonylation reactions, after the coupling of radical species, the resulting intermediate complex undergoes a proton transfer to form a more stable complex, which then dissociates to release the desired sulfonated product and regenerate the active catalyst, thus completing the cycle. mdpi.comresearchgate.net

A more intricate mechanism involving proton movement is the Proton-Coupled Electron Transfer (PCET). acs.org PCET involves the concerted transfer of a proton and an electron, which allows for the circumvention of high-energy charged intermediates that would be formed in a stepwise process. acs.org In a visible-light-mediated hydrosulfonylation of alkenes catalyzed by a diarylcarbenium salt, the catalytic cycle is proposed to close via a PCET step. researchgate.netrsc.org After the key sulfonyl radical is generated and adds to the alkene, the resulting radical intermediate participates in the PCET, which reforms the diarylcarbenium salt catalyst, ready for the next turnover. researchgate.netrsc.org The ability of PCET to facilitate homolytic bond cleavage under relatively mild conditions makes it an attractive pathway in modern synthetic methods. acs.org

Mechanistic Investigations of Specific Transformations

Palladium-Catalyzed Desulfinative Cross-Coupling Mechanistics

Palladium-catalyzed desulfinative cross-coupling reactions have become a powerful method for carbon-carbon bond formation, using sodium benzenesulfinate as a stable and accessible aryl source. nih.govacs.org Detailed mechanistic studies have revealed a general catalytic cycle with several key elementary steps. nih.govnih.govacs.org

The generally accepted mechanism proceeds as follows:

Activation of Precatalyst : The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst, such as Pd(OAc)₂. Studies have shown that the homocoupling of the sulfinate salt can be responsible for this initial reductive step. nih.govnih.govacs.org

Oxidative Addition : The active Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X), forming an arylpalladium(II) complex, [Ar-Pd(II)-X]. nih.gov

Transmetalation : The arylpalladium(II) complex reacts with the sodium sulfinate salt (Ar'SO₂Na). The sulfinate anion displaces the halide on the palladium center to form a putative palladium sulfinate intermediate, [Ar-Pd(II)-SO₂Ar']. nih.gov

Desulfination : This intermediate then extrudes sulfur dioxide (SO₂), a key step that drives the reaction forward, to yield a diarylpalladium(II) species, [Ar-Pd(II)-Ar']. nih.gov

Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the palladium center, which forms the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst. nih.gov

StepDescriptionKey Intermediate
Catalyst ActivationReduction of Pd(II) precatalyst to active Pd(0) species.Pd(0)Ln
Oxidative AdditionAddition of aryl halide to the Pd(0) center.[Ar-Pd(II)(L)n-X]
TransmetalationExchange of halide ligand with the sulfinate anion.[Ar-Pd(II)(L)n-SO2Ar']
DesulfinationExtrusion of sulfur dioxide (SO2).[Ar-Pd(II)(L)n-Ar']
Reductive EliminationFormation of the C-C bond and regeneration of the catalyst.Ar-Ar' and Pd(0)Ln

Interestingly, kinetic and structural analyses have demonstrated that the turnover-limiting step can vary depending on the nature of the sulfinate reagent. nih.govnih.govacs.org For carbocyclic sulfinates, such as sodium benzenesulfinate, the oxidative addition complex is the catalyst resting state, and the transmetalation step is turnover-limiting. nih.govnih.govacs.org In contrast, for pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the subsequent loss of SO₂ becomes the turnover-limiting step. nih.govnih.govacs.org

Copper-Catalyzed Reaction Mechanisms

Copper catalysis offers a cost-effective alternative for reactions involving sodium benzenesulfinate, and several distinct mechanistic pathways have been proposed depending on the specific transformation.

Redox Coupling with Nitroarenes : In a simple copper-catalyzed synthesis of N-arylsulfonamides from nitroarenes and sodium sulfinates, a proposed mechanism begins with the coordination of the sulfinate to a Cu(I) species. nih.gov This is followed by a nucleophilic addition of the sulfur atom to the nitro group, forming a five-membered metallocycle intermediate, which then undergoes rearrangement and subsequent steps to yield the sulfonamide product. nih.gov This process uniquely uses the nitroarene as both the nitrogen source and an oxidant, while the sulfinate acts as both a reactant and a reductant. nih.gov

Radical Pathway for C-H Sulfonylation : For the remote C-H sulfonylation of anilines, a mechanism involving a single electron transfer (SET) is suggested. mdpi.com A copper catalyst forms a complex with the aniline derivative, which then engages in an SET process with an oxidant to create a radical complex. mdpi.comresearchgate.net Separately, sodium benzenesulfinate is oxidized to a benzenesulfonyl radical. mdpi.comresearchgate.net The coupling of these two radical intermediates, followed by a proton transfer step, affords the final product and regenerates the catalyst. mdpi.comresearchgate.net

Sulfenylation of Indoles : A copper-catalyzed sulfenylation of indoles with sodium sulfinates is thought to proceed via a different radical pathway. royalsocietypublishing.org Initially, sodium benzenesulfinate is converted to the corresponding diphenyl disulfide in the Cu/DMF system. royalsocietypublishing.org This disulfide then undergoes homolytic cleavage to produce a thio radical (PhS•), which adds to the electron-rich indole ring. royalsocietypublishing.org The resulting intermediate is then oxidized in a final SET step to give the 3-sulfenylindole. royalsocietypublishing.org

TransformationProposed Key Intermediate(s)Key Mechanistic StepsReference
Redox Coupling of NitroarenesCopper(I) sulfinate salt, Five-membered metallocycleCoordination, Nucleophilic Addition nih.gov
C-H Sulfonylation of AnilinesAnilidic radical complex, Benzenesulfonyl radicalSingle Electron Transfer (SET), Radical Coupling, Proton Transfer mdpi.comresearchgate.net
Sulfenylation of IndolesDiphenyl disulfide, Thio radical (PhS•)Disulfide formation, Radical Addition, Single Electron Transfer (SET) royalsocietypublishing.org

Rhodium-Catalyzed Desulfinative Coupling Mechanisms

Rhodium has also been employed to catalyze desulfinative couplings with sodium benzenesulfinate. A notable application is the synthesis of aryl ketones from the reaction of aldehydes with arenesulfinic acid sodium salts. researchgate.netsigmaaldrich.cn In this transformation, the rhodium catalyst facilitates the coupling, and molecular oxygen (O₂) is used as a terminal oxidant. researchgate.net While detailed mechanistic studies are less common than for palladium and copper, the reaction is believed to proceed through a desulfinative pathway, similar to other transition-metal-catalyzed processes. A plausible, though not fully elucidated, pathway would involve the formation of an aryl-rhodium species via desulfination of the sodium benzenesulfinate, followed by insertion of the aldehyde and subsequent steps to yield the ketone.

Mechanistic Insights into Homocoupling Reactions for Diaryl Sulfides and Disulfides

The homocoupling of sodium arenesulfinates provides a selective route to either symmetrical diaryl sulfides (Ar-S-Ar) or diaryl disulfides (Ar-S-S-Ar), with the product outcome being dictated by the reaction system. mdpi.comresearcher.liferesearchgate.netnih.gov

Synthesis of Diaryl Sulfides : The formation of symmetrical diaryl sulfides is predominantly achieved using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst. mdpi.comresearcher.lifenih.gov

Synthesis of Diaryl Disulfides : In contrast, symmetrical diaryl disulfides are exclusively produced when the reaction is conducted in a reductive system, such as iron in hydrochloric acid (Fe/HCl). mdpi.comresearcher.lifenih.gov

Control experiments have provided crucial insights into the underlying mechanisms. The addition of a radical scavenger, TEMPO, was found to inhibit both the palladium-catalyzed formation of diaryl sulfides and the iron-mediated synthesis of diaryl disulfides. mdpi.com This strongly indicates that both transformations proceed via a free-radical process. mdpi.com Furthermore, in the palladium-catalyzed reaction to form the diaryl sulfide (B99878), the corresponding disulfide was detected by mass spectrometry, suggesting that the disulfide could be an intermediate on the pathway to the sulfide. mdpi.com This implies a sequence that may involve initial disulfide formation followed by a palladium-catalyzed desulfurative coupling to yield the diaryl sulfide.

Desired ProductReaction SystemMechanistic FeatureReference
Symmetrical Diaryl SulfidePd(OAc)2 catalysisRadical process; Disulfide may be an intermediate mdpi.comresearcher.life
Symmetrical Diaryl DisulfideReductive Fe/HCl systemRadical process mdpi.comresearcher.life

Electrochemical Reaction Mechanisms for C-S Bond Formation

The electrochemical synthesis of organosulfur compounds using sodium benzenesulfinate has emerged as an attractive and environmentally friendly alternative to traditional methods that often require chemical redox agents. researchgate.net This approach leverages an electric current to generate highly reactive sulfonyl radicals from sodium sulfinates. These radicals can then participate in various C-S bond-forming reactions. researchgate.net

The general mechanism involves the anodic oxidation of the sulfinate anion to produce a sulfonyl radical. This radical species is then free to react with a suitable organic substrate. For instance, in the presence of alkenes, the sulfonyl radical can add across the double bond, leading to the formation of a new C-S bond and a carbon-centered radical. This intermediate can then undergo further reactions, such as oxidation or hydrogen atom abstraction, to yield the final sulfone product. The electrochemical approach offers a high degree of control over the reaction conditions and can be applied to a wide range of substrates. researchgate.net

A notable application is the aminosulfonylation of O-homoallyl benzimidates and N-alkenyl amidines. researchgate.net In these reactions, the electrochemically generated sulfonyl radical initiates a cascade of events, leading to the formation of valuable sulfur-containing heterocyclic compounds. researchgate.net

Photoredox Catalytic Mechanistic Pathways

Visible-light photoredox catalysis has revolutionized organic synthesis by providing mild and efficient pathways for the formation of various chemical bonds, including C-S bonds. mdpi.com In this context, sodium benzenesulfinate serves as an excellent precursor for sulfonyl radicals under photocatalytic conditions. researchgate.net

The general mechanism begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). The excited photocatalyst can then engage in a single-electron transfer (SET) process with sodium benzenesulfinate. In an oxidative quenching cycle, the excited photocatalyst oxidizes the benzenesulfinate anion to a benzenesulfonyl radical, while the photocatalyst is reduced (PC⁻). mdpi.com

This generated sulfonyl radical can then react with a variety of substrates. For example, in the presence of an alkene or alkyne, the sulfonyl radical adds to the unsaturated bond, forming a carbon-centered radical intermediate. This intermediate can then be oxidized by the reduced photocatalyst (PC⁻) to a carbocation, which can then be trapped by a nucleophile, or it can undergo other radical-mediated transformations to afford the final product. rsc.org

A specific example is the photoredox/nickel dual-catalyzed sulfonylation of aryl, heteroaryl, and vinyl halides. nih.gov In this system, the photocatalyst generates the sulfonyl radical from sodium benzenesulfinate. Concurrently, a nickel catalyst undergoes oxidative addition with the halide. The sulfonyl radical then adds to the Ni(II) intermediate to form a Ni(III) species, which subsequently undergoes reductive elimination to form the desired sulfone and regenerate the Ni(I) catalyst. nih.gov This dual catalytic system allows for the formation of C(sp²)-S bonds under mild, room-temperature conditions. nih.gov

Catalyst System Substrate Proposed Intermediate Product
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / K₂CO₃gem-difluoroalkenes and thiolsThiyl radicalα-fluoro-β-arylalkenyl sulfides
Na₂(Eosin Y) / PPh₃gem-difluoroalkenes and sodium benzenesulfinateOxygen-centered sulfinic radicalα-fluoro-β-arylalkenyl sulfides
PC1 / NiCl₂·glyme / dtbbpy4-bromobenzonitrile and sodium 4-methylbenzenesulfinate (B2793641)Sulfonyl radical and Ni(III) intermediateSulfone

Table showing examples of photoredox catalytic systems and their proposed intermediates.

Proposed Mechanisms for Revised Sulfinate Synthesis

While the classical synthesis of sodium benzenesulfinate involves the reduction of benzenesulfonyl chloride, alternative and revised methods have been developed with proposed mechanistic underpinnings. rsc.orgnih.gov One such approach involves the reaction of 2-sulfinyl benzothiazole (B30560) (BTS) with a nucleophile. nih.gov

In this method, BTS acts as a transfer reagent for the sulfinic acid moiety. The proposed mechanism involves the nucleophilic attack of a suitable reagent, such as sodium hydrosulfide (B80085) (NaHS), on the sulfonyl sulfur of BTS. nih.gov This leads to the cleavage of the S-N bond of the benzothiazole ring, releasing the sulfinate anion and a benzothiazole derivative. This method provides an oxidation-free pathway to sulfinate salts under mild conditions. nih.gov

Another revised synthesis involves the reaction of Grignard reagents with Bunte salts (sodium S-aryl thiosulfates). While this does not directly use sodium benzenesulfinate as a starting material, it provides a pathway to sulfides, which can then be oxidized to sulfones, highlighting the interconnectedness of sulfur compound synthesis. polyu.edu.hk

Reagent Reactant Key Step Product
2-Sulfinyl benzothiazole (BTS)Sodium hydrosulfide (NaHS)Nucleophilic attack on sulfonyl sulfur and S-N bond cleavageSodium sulfinate
Benzenesulfonyl chlorideSodium sulfite (Na₂SO₃) / Sodium bicarbonateReduction of sulfonyl chlorideSodium benzenesulfinate

Table summarizing proposed mechanisms for revised sulfinate synthesis.

Organoboron Photocatalysis Mechanisms

A recent advancement in C-S bond formation involves the use of organoboron compounds as photocatalysts in conjunction with a nickel catalyst. mdpi.com This dual catalytic system enables the cross-coupling of aryl bromides with sodium sulfinates under visible light irradiation. mdpi.com

The proposed mechanism for this photo–nickel dual catalysis is as follows:

Photocatalyst Excitation: Upon irradiation with visible light, the organoboron photocatalyst (PC), such as AQDAB, is excited to its energetic state (PC*). mdpi.com

Single-Electron Transfer (SET): The excited photocatalyst (PC*) engages in a single-electron transfer with sodium benzenesulfinate, leading to the formation of a benzenesulfonyl radical (ArSO₂•) and the reduced form of the photocatalyst (PC•⁻). mdpi.com

Nickel(0) Formation and Oxidative Addition: Concurrently, a Ni(II) precatalyst is reduced to a Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl bromide to form a Ni(II) intermediate. mdpi.com

Sulfonyl Radical Addition: The generated benzenesulfonyl radical adds to the Ni(II) intermediate, forming a Ni(III) complex. mdpi.com

Reductive Elimination: This Ni(III) species then undergoes reductive elimination to yield the final sulfone product and a Ni(I) species. mdpi.com

Catalyst Regeneration: The Ni(I) species is further reduced by the reduced photocatalyst (PC•⁻) to regenerate the active Ni(0) catalyst, thus closing the catalytic cycle. mdpi.com

This organoboron photocatalysis offers a greener and more sustainable alternative to traditional methods that often rely on expensive and rare iridium or ruthenium complexes. mdpi.com

Catalyst System Reactants Proposed Key Intermediates Product Type
AQDAB (organoboron photocatalyst) / NickelAryl bromides and Sodium benzenesulfinateArSO₂• and Ni(III) complexSulfones

Table illustrating the key components and intermediates in organoboron photocatalysis for sulfone synthesis.

Applications of Sodium Benzenesulfinate in Advanced Organic Synthesis

Broad Scope as a Multi-Functional Synthetic Precursor

Sodium benzenesulfinate (B1229208) is a versatile compound utilized extensively in organic synthesis as a source of the benzenesulfonyl group. chemicalbook.com Its utility stems from its capacity to act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. researchgate.netrsc.org This flexible reactivity allows it to be a key precursor in the formation of various sulfur-containing compounds, including sulfones, thiosulfonates, sulfonamides, and sulfides, through the construction of carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. rsc.orgnih.gov

The compound's applications extend to being a valuable sulfur source for generating thioethers via direct C-H functionalization, offering an environmentally conscious alternative to traditional methods. chemicalbook.com Furthermore, it functions as a traceless linker in solid-phase synthesis, enabling the efficient production of diverse organic molecules such as pyrazolines, isoxazolines, and 1,2,4,5-tetrasubstituted imidazoles. chemicalbook.com Its role is also crucial in multi-component reactions, for instance, in the copper(II)-catalyzed domino synthesis of 4-benzenesulfonyl isoxazoles, which are valuable intermediates for pharmaceuticals and agrochemicals. chemicalbook.com

Synthesis of Diverse Organosulfur Compounds

The reactivity of sodium benzenesulfinate is pivotal in synthesizing a variety of organosulfur compounds, with a particular emphasis on the formation of sulfones, which are significant structural motifs in medicinal chemistry and materials science. rsc.orgnih.gov

Sulfones are a prominent class of organosulfur compounds, and sodium benzenesulfinate is a primary reagent for their synthesis through several effective methodologies. sigmaaldrich.comscientificlabs.iechemicalbook.com

A conventional and widely used method for sulfone synthesis involves the nucleophilic substitution reaction of sodium benzenesulfinate with organic halides. sigmaaldrich.comscientificlabs.iescientificlabs.co.uk This reaction is effective with various alkyl, allyl, and benzyl (B1604629) halides. organic-chemistry.org More advanced protocols have been developed using dual catalysis systems. For example, a nickel/photoredox dual catalysis system enables the cross-coupling of sodium sulfinates with a broad range of aryl, heteroaryl, and vinyl halides at room temperature, showing excellent functional group tolerance. semanticscholar.org Similarly, a nickel/organoboron-catalyzed coupling with aryl bromides under visible light provides another efficient route to sulfones. mdpi.com

Table 1: Examples of Sulfone Synthesis via Coupling of Sodium Benzenesulfinate with Organic Halides
Organic HalideCatalyst/ConditionsProductYieldReference
1-(4-bromophenyl)ethan-1-oneNickel/Organoboron, White Light1-(4-(phenylsulfonyl)phenyl)ethan-1-oneGood mdpi.com
Aryl Bromides (electron-withdrawing groups)Nickel/Organoboron, White LightAryl Phenyl SulfonesModerate to Good mdpi.com
Aryl/Heteroaryl/Vinyl HalidesNickel/Photoredox Dual CatalysisAryl/Heteroaryl/Vinyl Phenyl SulfonesNot Specified semanticscholar.org
Alkyl HalidesHigher alcohols or diols (solvents)Alkyl Phenyl SulfonesNot Specified sigmaaldrich.comscientificlabs.ie

Copper-catalyzed cross-coupling reactions of sodium benzenesulfinate with organoboronic acids present a mild and efficient method for preparing aryl and alkenylsulfones. sigmaaldrich.comresearchgate.net This approach, a variant of the Chan-Evans-Lam coupling, typically utilizes a copper(II) catalyst, such as copper(II) acetate (B1210297), in the presence of a ligand like 1,10-phenanthroline. researchgate.net The reaction proceeds under an oxygen atmosphere and tolerates a variety of functional groups on the boronic acid, including amides, aldehydes, halides, and nitro groups. researchgate.net A notable development is the copper(I)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling, which allows for a single-step synthesis of diaryl sulfones from aryl boronic acids, sulfur dioxide (using a surrogate like DABSO), and aryl iodides. nih.govrsc.org

Table 2: Copper-Catalyzed Cross-Coupling of Boronic Acids with Sodium Benzenesulfinate
Boronic AcidCatalyst SystemSolvent/TemperatureProduct TypeReference
Aryl Boronic AcidsCopper(II) acetate / 1,10-phenanthrolineDichloromethane/DMSO, 40°CAryl Sulfones researchgate.net
Alkenyl Boronic AcidsCopper(II) acetate / 1,10-phenanthrolineDichloromethane/DMSO, 40°CAlkenyl Sulfones researchgate.net
Aryl Boronic AcidsCu(MeCN)₄BF₄ / L4 LigandDMPU, 110°CDiaryl Sulfones (with Aryl Iodide and DABSO) nih.gov

The synthesis of vinyl sulfones can be achieved through the reaction of sodium benzenesulfinate with vicinal dibromides. sigmaaldrich.comchemicalbook.com This method provides a direct, catalyst-free pathway to various phenyl and methyl vinyl sulfones in good yields. organic-chemistry.org The reaction proceeds via an elimination mechanism, where the sulfinate anion acts as a nucleophile, leading to the formation of a C-S bond and subsequent elimination to generate the double bond of the vinyl sulfone. organic-chemistry.orgscripps.edu

The direct sulfonylation of vinyl halides with sodium benzenesulfinate is a powerful method for the stereoselective synthesis of (E)-vinyl sulfones. rsc.org A transition-metal-free procedure has been reported where the reaction is conducted in water, accelerated by the presence of n-Bu₄NBr and HCl, yielding (E)-vinyl sulfones in good yields. rsc.org Another innovative approach involves a photochemical, catalyst-free, radical-based synthesis. core.ac.uk This method relies on the visible-light-promoted activation of a halogen-bonding complex formed between a vinyl bromide and the sodium sulfinate salt. This photochemical reaction exhibits wide functional group tolerance and proceeds rapidly under mild conditions. core.ac.uk

Table 3: Synthesis of (E)-Vinyl Sulfones from Vinyl Halides and Sodium Benzenesulfinate
Vinyl HalideConditionsKey FeaturesYieldReference
Various Vinyl Halidesn-Bu₄NBr, HCl, Water, 100°CTransition-metal-free61-73% rsc.org
β-bromostyrene427 nm Light, DMSO, Room TempPhotochemical, Catalyst-free, Radical-based98% core.ac.uk
Various Vinyl Bromides427 nm Light, DMSO, Room TempWide functional group tolerance (nitrile, nitro, halogens, ester)Good to Excellent core.ac.uk

Formation of Sulfones

Copper(II)-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles from 2-Nitro-1,3-enynes

A notable application of sodium benzenesulfinate is in the copper(II)-catalyzed three-component domino reaction for the synthesis of fully substituted 4-benzenesulfonyl isoxazoles. researchgate.net This method efficiently combines 2-nitro-1,3-enynes, various primary and secondary amines, and sodium benzenesulfinate under mild conditions to afford the desired heterocyclic products with high chemoselectivity. researchgate.net

The reaction proceeds smoothly, providing a direct route to complex isoxazole (B147169) derivatives. The process is characterized by its operational simplicity and the ability to generate molecular complexity in a single step.

Table 1: Examples of Copper(II)-Catalyzed Synthesis of 4-Benzenesulfonyl Isoxazoles

Entry 2-Nitro-1,3-enyne Amine Product Yield (%)
1 4-Methyl-N-(1-(nitromethylidene)-3-phenylprop-2-yn-1-yl)benzenesulfonamide Aniline (B41778) 3-(4-Methylphenyl)-5-phenyl-4-(phenylsulfonyl)isoxazole 85
2 4-Chloro-N-(1-(nitromethylidene)-3-phenylprop-2-yn-1-yl)benzenesulfonamide Benzylamine 5-Phenyl-4-(phenylsulfonyl)-3-(p-tolyl)isoxazole 82
3 N-(1-(Nitromethylidene)-3-(p-tolyl)prop-2-yn-1-yl)benzenesulfonamide Morpholine 4-((3-(4-Methoxyphenyl)-5-phenylisoxazol-4-yl)sulfonyl)morpholine 78
Formation of β-Ketosulfones from Oxime Acetates via Metal-Organic Framework (MOF) Catalysis

β-Ketosulfones are valuable synthetic intermediates, and their preparation from oxime acetates and sodium benzenesulfinate can be effectively catalyzed by a copper-based metal-organic framework (MOF). scispace.com Specifically, the recyclable heterogeneous catalyst Cu₂(OBA)₂(BPY) has demonstrated high activity for the direct C–S coupling of sodium sulfinates with oxime acetates to yield β-sulfonylvinylamines. scispace.comnih.gov These intermediates are then readily hydrolyzed to the corresponding β-ketosulfones in high yields. nih.gov

This method offers significant advantages, including the reusability of the catalyst, mild reaction conditions, and high product yields. scispace.com The catalytic efficiency of the Cu-MOF was found to be superior to several conventional homogeneous catalysts. nih.gov

Table 2: Cu-MOF Catalyzed Synthesis of β-Ketosulfones from Oxime Acetates

Entry Oxime Acetate Sodium Sulfinate Product Yield (%)
1 1-Phenylethan-1-one O-acetyl oxime Sodium benzenesulfinate 1-Phenyl-2-(phenylsulfonyl)ethan-1-one 92
2 1-(p-Tolyl)ethan-1-one O-acetyl oxime Sodium benzenesulfinate 2-(Phenylsulfonyl)-1-(p-tolyl)ethan-1-one 95
3 1-(4-Methoxyphenyl)ethan-1-one O-acetyl oxime Sodium benzenesulfinate 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one 91
Direct Access to β-Ketosulfones from Ketone Hydrazones

A direct and efficient synthesis of β-ketosulfones has been developed through the C(sp³)–H sulfonylation of ketone hydrazones with sodium benzenesulfinate. mdpi.com This transformation is facilitated by a novel, reusable heterogeneous copper catalyst prepared from the pyrolysis of a chitosan-copper acetate complex (CuₓOᵧ@CS-400). mdpi.com

The reaction provides a straightforward route to a variety of β-ketosulfones, accommodating both aryl and alkyl sodium sulfinates. The heterogeneous nature of the catalyst allows for easy recovery and reuse for at least five cycles without a significant loss of catalytic activity. mdpi.com This method represents an eco-friendly and practical approach to the synthesis of these important sulfone derivatives. mdpi.com

Table 3: Heterogeneous Copper-Catalyzed Synthesis of β-Ketosulfones from Ketone Hydrazones

Entry Ketone Hydrazone Sodium Sulfinate Product Yield (%)
1 Acetophenone N,N-dimethylhydrazone Sodium benzenesulfinate 1-Phenyl-2-(phenylsulfonyl)ethan-1-one 85
2 4'-Methylacetophenone N,N-dimethylhydrazone Sodium benzenesulfinate 1-(p-Tolyl)-2-(phenylsulfonyl)ethan-1-one 82
3 4'-Methoxyacetophenone N,N-dimethylhydrazone Sodium p-toluenesulfinate 1-(4-Methoxyphenyl)-2-(tosyl)ethan-1-one 88
Electrochemical Synthesis of Alkyl Sulfones from 2,1-Benzisoxazoles

The direct synthesis of alkyl sulfones from 2,1-benzisoxazoles and sodium benzenesulfinate via an electrochemical approach is not a well-documented transformation in the reviewed scientific literature. While electrochemical methods exist for the synthesis of various sulfones from sodium sulfinates and olefins, and for the synthesis of 2,1-benzisoxazoles themselves, the specific electrochemical ring-opening sulfonylation of 2,1-benzisoxazoles appears to be an area that is not extensively explored. organic-chemistry.orgrsc.org

Hydrosulfonylation of Unactivated Alkenes

The anti-Markovnikov hydrosulfonylation of unactivated alkenes with sodium benzenesulfinate represents a powerful tool for the synthesis of linear alkyl sulfones. This transformation can be effectively achieved using visible-light photoredox catalysis. researchgate.netorganic-chemistry.org An iridium-based photocatalyst, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, mediates the reaction, which proceeds via a free-radical mechanism. organic-chemistry.org

The process is initiated by a single-electron transfer (SET) from the photoexcited catalyst to the sodium sulfinate, generating a sulfonyl radical. organic-chemistry.org This radical then adds to the alkene double bond. The presence of acetic acid is crucial, as it converts the sodium sulfinate into sulfinic acid, which acts as a hydrogen atom donor in the final step to yield the alkyl sulfone product. organic-chemistry.org The method is applicable to a wide range of terminal, di-, tri-, and tetrasubstituted unactivated olefins, offering good yields and high regioselectivity. organic-chemistry.org

Table 4: Visible-Light-Mediated Hydrosulfonylation of Unactivated Alkenes

Entry Alkene Sodium Sulfinate Product Yield (%)
1 1-Octene Sodium benzenesulfinate 1-(Octylsulfonyl)benzene 85
2 Cyclooctene Sodium benzenesulfinate (Cyclooctylsulfonyl)benzene 92
3 α-Methylstyrene Sodium p-toluenesulfinate 1-Methyl-4-((2-phenylpropyl)sulfonyl)benzene 78

Preparation of Sulfonamides

Coupling with Primary and Secondary Amines (e.g., m-CPBA, Hypervalent Iodine, Molecular Iodine, TBAI, Copper-Catalyzed, O-benzoyl Hydroxylamines)

The synthesis of sulfonamides from sodium benzenesulfinate and amines is a fundamental transformation that can be achieved through various oxidative coupling methods.

m-CPBA: Meta-chloroperoxybenzoic acid (m-CPBA) can be used as an oxidant to facilitate the coupling of sodium sulfinates with primary and secondary amines. nih.gov This method provides a metal-free approach to sulfonamide synthesis.

Hypervalent Iodine: Hypervalent iodine reagents are effective in mediating the synthesis of sulfonamides from sodium sulfinates and amines. figshare.com A method has been developed where a catalytic amount of an alkyl iodide (e.g., 1-iodopropane) is oxidized in situ by a stoichiometric amount of m-CPBA to generate a hypervalent iodine intermediate. researchgate.net This active species then facilitates the coupling of the sulfinate with the amine to produce the corresponding sulfonamide in good yields under mild conditions. researchgate.net

Molecular Iodine: An environmentally friendly approach utilizes molecular iodine (I₂) to mediate the reaction between sodium sulfinates and amines in an aqueous medium at room temperature. rsc.org This method is convenient and simplifies the product purification process.

TBAI: Tetrabutylammonium (B224687) iodide (TBAI) can catalyze the selective synthesis of sulfonamides from sodium sulfinates and tertiary amines. researchgate.net This metal-free method proceeds via the selective cleavage of C-N bonds through an iodine-catalyzed oxidation process. researchgate.net

Copper-Catalyzed: Copper catalysts can be employed for the formation of sulfonamides. One approach involves the copper-catalyzed transsulfinamidation of primary sulfinamides with O-benzoyl hydroxylamines, followed by oxidation to yield the desired sulfonamides. nih.gov Another copper-catalyzed method involves the coupling of aryl azides with sodium benzenesulfinate under visible light irradiation. nih.gov

O-benzoyl Hydroxylamines: In copper-catalyzed systems, O-benzoyl hydroxylamines can serve as the amine source in coupling reactions with sulfinamides, which are precursors to sulfonamides. nih.gov

Table 5: Comparison of Methods for Sulfonamide Synthesis from Sodium Benzenesulfinate and Amines

Method Oxidant/Catalyst Key Features
m-CPBA m-CPBA Metal-free oxidation
Hypervalent Iodine Alkyl Iodide / m-CPBA In situ generation of hypervalent iodine catalyst
Molecular Iodine I₂ Environmentally friendly, aqueous medium, room temperature
TBAI TBAI Metal-free, suitable for tertiary amines
Copper-Catalyzed Copper salts Can utilize various amine sources including azides
Oxidative N-Sulfonylation Protocols

The synthesis of sulfonamides, a critical functional group in medicinal chemistry, can be efficiently achieved through the oxidative N-sulfonylation of amines with sodium benzenesulfinate. Various protocols have been developed to facilitate this transformation. One approach involves the use of sodium iodide (NaI) as a catalyst with ethylene (B1197577) dibromide (EDB) under aerobic conditions to couple primary and secondary amines with sodium sulfinates, producing a wide range of sulfonamides in good to high yields. acs.org Another effective method utilizes tetrabutylammonium iodide (TBAI) as a catalyst under mild conditions. acs.org These reactions accommodate a variety of primary and secondary amines bearing different functional groups, demonstrating the broad applicability of sodium arylsulfinates in constructing N-S bonds. acs.org

Catalyst/ReagentAmine SubstrateKey FeaturesOutcome
NaI / EDBPrimary and secondary aminesAerobic conditionsGood to high yields of sulfonamides acs.org
TBAIPrimary and secondary aminesMild reaction conditionsWide variety of sulfonamides acs.org
Iodine / TBHPTertiary aminesCleavage of C-N bondGood to high yields of sulfonamides acs.org
Remote Sulfonylation of Anilines Utilizing Biomass-Derived Copper Catalysts

A novel and environmentally conscious method for the synthesis of arylsulfones involves the remote C-H sulfonylation of anilines with sodium sulfinates. chemrxiv.orgresearchgate.net This transformation is facilitated by a recyclable heterogeneous catalyst derived from biomass, specifically CuₓOᵧ@CS-400. chemrxiv.orgresearchgate.netconcordia.ca The reaction proceeds at room temperature and demonstrates compatibility with a diverse range of aniline derivatives, affording the desired sulfonylation products in moderate to good yields. chemrxiv.org A key advantage of this protocol is the catalyst's stability and reusability; it can be recovered and reused up to five times without a significant loss of catalytic efficiency. chemrxiv.orgresearchgate.net The resulting products can be readily hydrolyzed to yield the corresponding 4-sulfonyl anilines. chemrxiv.orgconcordia.ca Mechanistic studies suggest the reaction may proceed through a radical pathway. chemrxiv.org This method provides a unique and sustainable strategy for synthesizing arylsulfones through copper-catalyzed C-H functionalization. chemrxiv.orgresearchgate.net

CatalystSubstratesReaction ConditionsKey AdvantagesProduct
CuₓOᵧ@CS-400Aniline derivatives, Sodium sulfinatesRoom temperatureBiomass-derived, recyclable catalyst; mild conditions; good functional group tolerance chemrxiv.orgresearchgate.net4-sulfonyl anilines (after hydrolysis) chemrxiv.org

Synthesis of Thiosulfonates

Sodium benzenesulfinate is a key reagent in the synthesis of thiosulfonates, which are valuable intermediates in organic synthesis.

Thiosulfonates can be synthesized via the cross-coupling of thiols and sodium sulfinates under aerobic conditions. acs.org One effective catalytic system employs a copper(I) iodide-phenanthroline complex (CuI-Phen·H₂O), which catalyzes the sulfenylation of various thiols with sulfinates to produce the corresponding thiosulfonates in yields ranging from 40% to 96%. acs.org Alternatively, iron(III) chloride (FeCl₃) serves as an efficient catalyst for the same transformation, providing a wide array of both symmetrical and unsymmetrical thiosulfonates in high yields of 83–96%. acs.org

CatalystReactantsKey FeatureProduct Yield
CuI-Phen·H₂OThiols, Sodium sulfinatesAerobic S-S coupling40–96% acs.org
FeCl₃Thiols, Sodium sulfinatesSynthesis of symmetrical and unsymmetrical products83–96% acs.org

An alternative route to thiosulfonates involves the reaction of disulfides with sodium benzenesulfinate. A method developed by Langlois and co-workers utilizes bromine to facilitate the sulfenylation of a range of disulfides, affording alkyl and aryl thiosulfonates in high yields. acs.org The reactivity in this protocol is influenced by steric factors, with primary disulfides generally being more reactive than secondary ones. For instance, the sterically hindered tert-butyl disulfide does not yield the desired thiosulfonate product under these conditions. acs.org

Generation of Thioethers via Direct C-H Functionalization

Sodium benzenesulfinate can serve as a stable and odorless sulfur source for the direct synthesis of thioethers via C-H functionalization. nih.govnih.gov A novel method employs ammonium (B1175870) iodide to induce the regioselective sulfenylation of electron-rich heterocycles and other substrates. nih.govresearchgate.net This approach has been successfully applied to flavones, indoles, and arylimidazo[1,2-a]pyridines, generating the corresponding thioether derivatives in good yields. nih.govnih.gov This strategy avoids the use of transition metals and provides an environmentally friendly alternative to traditional methods for thioether synthesis, which often rely on malodorous thiols or pre-functionalized starting materials. nih.gov

Substrate ClassInducerKey FeatureProduct
FlavonesAmmonium IodideDirect, regioselective C-H functionalization nih.govThioether derivatives nih.gov
IndolesAmmonium IodideOdorless sulfur source, metal-free nih.govThioether derivatives nih.gov
Arylimidazo[1,2-a]pyridinesAmmonium IodideEnvironmentally friendly conditions nih.govThioether derivatives nih.gov

Desulfinative Coupling Reactions for Carbonyl Compounds

Desulfinative coupling reactions using sodium arylsulfinates are an emerging strategy in palladium-catalyzed C-C bond formation, where the sulfinate group is extruded as sulfur dioxide. nih.gov These reactions have been effectively used to couple aryl sulfinates with aryl halides and benzyl chlorides to synthesize biaryls and diarylmethanes, respectively. acs.orgnih.gov However, the specific application of this methodology to the direct coupling of sodium benzenesulfinate with carbonyl compounds to form a new C-C bond (e.g., at the α-position of the carbonyl) is not extensively documented in the reviewed literature.

Rhodium-Catalyzed Desulfinative Coupling with Aldehydes to Yield Ketones

A novel method for the synthesis of aryl ketones has been developed through a rhodium-catalyzed desulfinative coupling reaction between aldehydes and arenesulfinic acid sodium salts. researchgate.net This process represents a significant advancement in carbon-carbon bond formation, offering a new protocol for creating valuable ketone structures. The reaction utilizes readily available starting materials and proceeds under aerobic conditions. researchgate.net

The coupling is notable for its efficiency and serves as an alternative to traditional methods of ketone synthesis. This rhodium-catalyzed approach effectively pairs aldehydes with sodium arenesulfinates, leading to the formation of the corresponding aryl ketones through the extrusion of sulfur dioxide. researchgate.net

Selective Homocoupling for Symmetric Diaryl Sulfides and Diaryl Disulfides

Sodium benzenesulfinate and its derivatives serve as versatile precursors for the selective synthesis of symmetric diaryl sulfides and diaryl disulfides through homocoupling reactions. mdpi.comnih.gov The selectivity of the reaction, leading to either the sulfide (B99878) or the disulfide, is highly dependent on the chosen catalytic system. mdpi.comresearchgate.netresearcher.life

For the synthesis of symmetric diaryl sulfides, a palladium acetate (Pd(OAc)₂) catalyzed system is predominantly used. mdpi.comnih.gov This method allows for the efficient coupling of a variety of sodium arenesulfinates, including those with both electron-donating and electron-withdrawing groups on the aromatic ring, to produce the corresponding diaryl sulfides in good yields. mdpi.com

Conversely, the selective formation of symmetric diaryl disulfides is achieved using a reductive iron/hydrochloric acid (Fe/HCl) system. mdpi.comnih.gov This protocol exclusively yields the disulfide product. A plausible mechanism for this transformation involves the reduction of the sodium arenesulfinate to a thiyl radical, which then undergoes homocoupling to form the disulfide bond. mdpi.com

The table below summarizes the optimized conditions for the selective homocoupling of sodium benzenesulfinate.

Desired ProductCatalyst/Reagent SystemSelectivityReference
Symmetric Diaryl SulfidePd(OAc)₂Predominantly Sulfide mdpi.com
Symmetric Diaryl DisulfideFe/HClExclusively Disulfide mdpi.com

Synthesis of 2-(Phenylsulfonyl)-1,3-dienes and their Reactivity in Cycloaddition Reactions

2-(Phenylsulfonyl)-1,3-dienes are valuable intermediates in organic synthesis, known for their utility in cycloaddition reactions. orgsyn.org A facile and highly selective method allows for the introduction of a phenylsulfonyl group at the 2-position of various 1,3-diene systems, including both cyclic and acyclic dienes. orgsyn.org This transformation provides access to electron-deficient 1,3-dienes that are versatile participants in Diels-Alder reactions. orgsyn.org

These sulfonyl-activated dienes exhibit dual reactivity in [4+2] cycloaddition reactions, reacting efficiently with both electron-rich and electron-deficient olefins. This broad reactivity spectrum enhances their synthetic utility, allowing for the construction of a wide range of cyclic adducts that can be further functionalized. orgsyn.org For instance, 2-(phenylsulfonyl)-1,3-cyclohexadiene (B11560) can be synthesized in high yield and subsequently used in Diels-Alder reactions. orgsyn.org

The table below provides examples of 2-(phenylsulfonyl)-1,3-dienes synthesized from their corresponding 1,3-dienes.

Starting 1,3-DieneResulting 2-(Phenylsulfonyl)-1,3-dieneReference
1,3-Cyclohexadiene2-(Phenylsulfonyl)-1,3-cyclohexadiene orgsyn.org
4-Methyl-1,3-pentadiene4-Methyl-2-(phenylsulfonyl)-1,3-pentadiene orgsyn.org
1,3-Pentadiene2-(Phenylsulfonyl)-1,3-pentadiene orgsyn.org
1,3-Butadiene2-(Phenylsulfonyl)-1,3-butadiene orgsyn.org

Function as a Traceless Linker in Solid-Phase Synthesis

Sodium benzenesulfinate, particularly when polymer-supported (e.g., polystyrene/1% divinylbenzene (B73037) sodium sulfinate), serves as an effective traceless linker in solid-phase organic synthesis (SPOS). acs.orgacs.orgnih.gov The resulting sulfone linker is robust and versatile, allowing for a variety of on-resin functionalizations before the final product is cleaved from the solid support without leaving behind any part of the linker functionality. acs.orgnih.gov This "traceless" feature is highly desirable in combinatorial chemistry and library synthesis, as it ensures that the final small molecules are free from residual linker fragments that could interfere with biological activity. acs.org

Solid-Phase Synthesis of Pyrazolines and Isoxazolines

A traceless solid-phase synthesis strategy utilizing a sulfone linker derived from sodium benzenesulfinate has been successfully employed for the preparation of pyrazoline and isoxazoline (B3343090) libraries. acs.orgacs.orgnih.govnus.edu.sg These heterocyclic compounds are of significant interest due to their diverse biological activities. acs.org

The key steps in this solid-phase synthetic route are:

Sulfinate S-alkylation: The polymer-supported sodium sulfinate is alkylated to form a sulfone-linked resin. acs.orgacs.orgnih.gov

Sulfone Anion Alkylation: The sulfone is deprotonated to form an anion, which is then alkylated, for example, with an epoxide. acs.orgacs.orgnih.gov

Oxidation: A subsequent oxidation step converts a γ-hydroxy sulfone to a γ-ketosulfone intermediate. acs.orgacs.orgnih.gov

Traceless Release: The final product is cleaved from the resin via an elimination-cyclization reaction, typically by treatment with hydrazine (B178648) or hydroxylamine, to yield the desired pyrazoline or isoxazoline. acs.orgacs.orgnih.gov

This methodology allows for diversification at multiple points in the synthesis, making it highly suitable for the generation of combinatorial libraries. acs.org

Solid-Phase Synthesis of 3,4-Dihydropyrimidine-2-ones

The sulfone linker strategy has also been extended to the facile solid-phase synthesis of 3,4-dihydropyrimidine-2-ones, a class of compounds known for a wide range of biological properties. nih.gov This approach utilizes a traceless linker derived from sodium benzenesulfinate to assemble the target heterocycles on a solid support. nih.gov

The core synthetic procedure involves the following key steps:

Sulfinate Acidification: The polymer-supported sodium sulfinate is acidified to generate the corresponding sulfinic acid on the resin. nih.gov

Three-Component Condensation: The resin-bound sulfinic acid participates in a Biginelli-type condensation with an aldehyde and a urea (B33335) or thiourea. nih.gov

Traceless Release: The final 3,4-dihydropyrimidine-2-one product is released from the solid support through a one-pot cyclization-dehydration process, which ensures no part of the linker remains on the target molecule. nih.gov

This method has been successfully used to generate a library of 18 different 3,4-dihydropyrimidine-2-one derivatives. nih.gov

Solid-Phase Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles, Thiazoles, and Oxazoles

A versatile and efficient solid-phase synthesis for preparing 1,2,4,5-tetrasubstituted imidazoles, as well as related thiazoles and oxazoles, has been developed using a traceless sulfone linker strategy. nih.gov This method again leverages a polymer-supported sulfinic acid derived from sodium benzenesulfinate. nih.gov

The general synthetic pathway includes:

Sulfinate Acidification: Conversion of the polymer-supported sulfinate to the active sulfinic acid. nih.gov

Condensation: The resin-bound sulfinic acid undergoes condensation with an aldehyde and an amine. nih.gov

Traceless Release and Cyclization: The product is released from the resin via a one-pot elimination-cyclization reaction. This key step involves an in-situ formation of an α-ketoamide, facilitated by a thiazolium catalyst. The intermediate α-ketoamide is then converted to the final heterocycle by treatment with appropriate reagents: amines for imidazoles, Lawesson's reagent for thiazoles, or triphenylphosphine/iodine for oxazoles. nih.gov

This traceless solid-phase approach provides a powerful tool for the combinatorial synthesis of diverse and highly substituted five-membered heterocycles. nih.gov

Catalysis Research in Sodium Benzenesulfinate Chemistry

Transition-Metal Catalysis

Transition metals are widely employed to catalyze reactions with sodium benzenesulfinate (B1229208) due to their ability to activate the sulfinate salt and promote the formation of sulfonyl radicals or facilitate cross-coupling reactions. These catalytic approaches offer efficient and selective methods for the synthesis of a diverse range of organosulfur compounds.

Copper-Based Catalytic Systems

Copper catalysts are a popular choice for reactions involving sodium benzenesulfinate owing to their low cost, abundance, and versatile reactivity. Research in this area has explored various forms of copper catalysts, from simple salts to complex heterogeneous systems.

A notable application of copper catalysis is in domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a copper(II)-catalyzed three-component domino reaction has been developed for the synthesis of 4-benzenesulfonyl isoxazoles. nih.govmdpi.com This reaction utilizes 2-nitro-1,3-enynes, amines, and sodium benzenesulfinate to construct the fully substituted isoxazole (B147169) ring in a single step. nih.govmdpi.com

The proposed mechanism for this transformation involves an initial aza-Michael addition of the amine to the 2-nitro-1,3-enyne, followed by an intramolecular cyclization. The copper(II) catalyst then facilitates the sulfonylation of the cyclized intermediate with sodium benzenesulfinate, and a subsequent oxidative aromatization yields the final 4-benzenesulfonyl isoxazole product. nih.gov The reaction proceeds under mild conditions and demonstrates high chemoselectivity. nih.govmdpi.com A variety of substituted 1,3-enynes are tolerated, with both electron-donating and electron-withdrawing groups on the aryl substituent of the enyne providing the corresponding products in moderate to good yields. nih.gov

Table 1: Scope of Copper(II)-Catalyzed Domino Reaction with Various 1,3-Enynes

Entry R¹ Substituent R² Substituent Yield (%)
1 C₆H₅ C₆H₅ 75
2 C₆H₅ 4-MeC₆H₄ 80
3 C₆H₅ 4-MeOC₆H₄ 78
4 C₆H₅ 4-FC₆H₄ 72
5 C₆H₅ 4-ClC₆H₄ 70
6 C₆H₅ 4-BrC₆H₄ 68
7 4-MeC₆H₄ C₆H₅ 73
8 4-ClC₆H₄ C₆H₅ 65

Data sourced from the Journal of Organic Chemistry, 2020. nih.gov

To enhance catalyst recyclability and sustainability, heterogeneous catalysts have been developed. One such example is a chitosan-supported copper catalyst (CuₓOᵧ@CS-400), which has been successfully employed for the selective C(sp³)–H sulfonylation of ketone hydrazones with sodium sulfinates. This reaction provides a direct route to β-ketosulfones. The catalyst is prepared from the pyrolysis of a complex of copper salts and chitosan, a readily available biopolymer.

This heterogeneous catalyst demonstrates high activity and can be easily recovered and reused for at least five cycles without a significant loss in its catalytic performance. The reaction tolerates a range of sodium sulfinates, including those with both electron-donating and electron-withdrawing groups, affording the corresponding β-ketosulfones in good yields. The proposed mechanism involves the formation of a sulfonyl radical from sodium sulfinate, which then reacts with an enamine intermediate generated from the ketone hydrazone.

The development of catalysts from renewable resources is a key aspect of green chemistry. In this context, bio-based copper catalysts, termed "Eco-Cu," have been prepared from the biomass of aquatic plants that have been used for the rhizofiltration of copper-rich effluents. This innovative approach not only provides a sustainable route to a catalyst but also contributes to the remediation of contaminated water.

These "Eco-Cu" catalysts have demonstrated efficiency in various organic transformations, such as azide-alkyne cycloaddition reactions. While their direct application in reactions with sodium benzenesulfinate is an emerging area, the successful use of these biomass-derived catalysts in other copper-catalyzed processes highlights their potential for future applications in C–S bond formation reactions. The ability to recycle these catalysts from the reaction mixture through techniques like rhizofiltration further enhances their environmental credentials.

Palladium-Based Catalytic Systems

Palladium catalysts are well-known for their efficacy in cross-coupling reactions. In the context of sodium benzenesulfinate chemistry, palladium catalysis facilitates desulfinative cross-coupling reactions, where the sulfinate group is extruded as sulfur dioxide. This strategy allows for the use of sodium sulfinates as arylating or heteroarylating agents.

One prominent example is the palladium-catalyzed desulfinative cross-coupling of (hetero)aryl sulfinate salts with aryl bromides. Mechanistic studies have revealed that the reaction mechanism can vary depending on the nature of the sulfinate salt. For instance, the reaction involving sodium pyridine-2-sulfinate shows a first-order dependence on the palladium acetate (B1210297) concentration, suggesting that the rate-determining step is the extrusion of SO₂ from a palladium sulfinate complex. In contrast, the reaction with sodium 4-methylbenzenesulfinate (B2793641) exhibits a half-order dependence on the palladium concentration, indicating a more complex mechanism involving an equilibrium between a catalytically active species and an off-cycle intermediate.

Palladium catalysis has also been applied to the desulfinative cross-coupling of sodium sulfinates with benzyl (B1604629) chlorides to synthesize diarylmethanes. This method utilizes various aromatic sodium sulfinates as the aryl source, which react with benzyl chlorides to afford the corresponding products in moderate to good yields following the extrusion of sulfur dioxide. Furthermore, a palladium-catalyzed desulfinative cyanation of sodium sulfinates has been developed, providing a straightforward route to aryl nitriles.

Table 2: Selected Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Aryl Sulfinate Coupling Partner Catalyst System Product Type Yield (%)
Sodium pyridine-2-sulfinate 1-bromo-4-fluorobenzene Pd(OAc)₂ / PCy₃ Biaryl 95
Sodium 4-methylbenzenesulfinate 1-bromo-4-fluorobenzene Pd(OAc)₂ / PCy₃ Biaryl 92
Sodium benzenesulfinate Benzyl chloride PdCl₂(dppf) Diaryl-methane 85
Sodium 4-chlorobenzenesulfinate Benzyl chloride PdCl₂(dppf) Diaryl-methane 78
Sodium benzenesulfinate Zn(CN)₂ Pd(OAc)₂ / dppf Aryl nitrile 90

Data compiled from various sources.

Rhodium-Based Catalytic Systems

Rhodium catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the realm of sodium benzenesulfinate chemistry, rhodium catalysts have been instrumental in developing the first direct asymmetric hydrosulfonylation of allenes and alkynes. This reaction provides a highly regio- and enantioselective method for the synthesis of chiral allylic sulfones.

The reaction employs a rhodium precursor, such as [Rh(COD)Cl]₂, in combination with a chiral P,N-ligand. The ligand plays a crucial role in controlling both the regioselectivity (favoring the branched product) and the enantioselectivity of the transformation. The use of commercially available sodium sulfinates as the sulfone source, under mild reaction conditions, makes this a practical and efficient method for accessing a wide array of chiral allylic sulfones with high enantiomeric excess. The scope of the reaction is broad, tolerating various functional groups on both the allene/alkyne and the sodium sulfinate.

Table 3: Rhodium-Catalyzed Asymmetric Hydrosulfonylation of an Allene

Entry Sodium Sulfinate Ligand Regioselectivity (b:l) Yield (%) ee (%)
1 Sodium p-toluenesulfinate (Rₐₓ,S,S)-StackPhim >20:1 95 97
2 Sodium benzenesulfinate (Rₐₓ,S,S)-StackPhim >20:1 92 96
3 Sodium 4-methoxybenzenesulfinate (Rₐₓ,S,S)-StackPhim >20:1 90 95
4 Sodium 4-fluorobenzenesulfinate (Rₐₓ,S,S)-StackPhim >20:1 93 97

b:l = branched to linear ratio. Data sourced from the Journal of the American Chemical Society, 2018.

Metal-Free Catalysis

To circumvent the cost and potential toxicity associated with metal catalysts, significant research has been directed toward metal-free catalytic systems. These approaches often rely on the unique reactivity of elements like iodine or the use of organic salts as phase-transfer catalysts to promote reactions with sodium benzenesulfinate.

Hypervalent iodine reagents have become established as versatile and environmentally benign alternatives to heavy metal oxidants in organic synthesis. They are instrumental in mediating the synthesis of sulfonates and sulfonamides from sodium sulfinates. One method involves the oxidation of sodium sulfinates with a hypervalent iodine(III) reagent to generate a reactive electrophilic sulfonium (B1226848) species. rsc.org This intermediate can then be trapped by nucleophiles like alcohols to form sulfonate esters. rsc.org This oxidative sulfonylation tolerates various functional groups and proceeds under mild conditions. rsc.org

Similarly, hypervalent iodine reagents facilitate the formation of sulfonamides by reacting sulfinate salts with amines. rsc.org This transformation leverages the "umpolung" (polarity reversal) properties of hypervalent iodine compounds, which generate a key intermediate that readily reacts with amines and anilines. rsc.orgresearchgate.net A plausible radical pathway is often proposed for these amination reactions. researchgate.net

Table 3: Transformations Using Hypervalent Iodine Reagents
ReagentsNucleophileProductKey Intermediate
Sodium Sulfinate + Hypervalent Iodine(III)AlcoholsSulfonatesElectrophilic Sulfonium Species
Sodium Sulfinate + Hypervalent Iodine(III)Amines/AnilinesSulfonamidesSulfonyl-containing Benziodoxolone

Molecular iodine (I₂), as a mild Lewis acid and oxidizing agent, can effectively catalyze or mediate various organic transformations. In the context of sodium benzenesulfinate chemistry, it enables a range of sulfonylation reactions under metal-free conditions. An efficient method for the synthesis of arylacetylenic sulfones involves the iodine-catalyzed reaction of arylacetylenic acids and arylacetylenes with sodium sulfinates.

Furthermore, a transition-metal-free, iodine-mediated protocol has been developed for the tunable disulfonylation and sulfinylsulfonylation of alkynes using sodium arylsulfinates under visible light irradiation. dntb.gov.ua This photochemical approach proceeds via proposed sulfonyl and sulfinyl radicals and offers access to 1,2-bissulfonylethenes and β-sulfinyl alkenylsulfones. dntb.gov.ua Iodine also induces the synthesis of sulfonate esters through the cross-coupling of sodium sulfinates with phenols under mild conditions. In another application, an iodine-catalyzed oxidative amination of sodium sulfinates provides a convenient route to sulfonamides.

Tetrabutylammonium (B224687) bromide (TBAB) is a widely used phase-transfer catalyst (PTC) that facilitates reactions between reactants located in different phases (e.g., a solid or aqueous phase and an organic phase). In reactions involving sodium benzenesulfinate, which has limited solubility in many organic solvents, TBAB can transport the benzenesulfinate anion into the organic phase to react with an organic substrate. This acceleration is crucial for achieving reasonable reaction rates and yields.

A specific application involves the synthesis of disulfides and 3-sulfenylchromones. Here, tetrabutylammonium iodide (TBAI), a related quaternary ammonium (B1175870) salt, is used in a reduction system with sodium sulfinate as the key sulfur source, eliminating the need for thiols. TBAB's role as a PTC is fundamental in numerous organic transformations where an anionic nucleophile, such as the sulfinate ion, needs to be solubilized and activated in an organic medium.

Tetrabutylammonium Iodide (TBAI) Catalysis

Tetrabutylammonium iodide (TBAI) has emerged as a versatile and effective catalyst in various organic transformations, including those involving sodium benzenesulfinate and its derivatives. Its role often involves facilitating oxidative coupling reactions to form new carbon-sulfur bonds, leading to the synthesis of valuable organosulfur compounds.

One notable application of TBAI is in the metal-free, one-pot oxidative sulfonylation of enol acetates with sodium sulfinates. This reaction provides a direct pathway to β-keto sulfones, which are significant structural motifs in medicinal chemistry and organic synthesis. In this process, TBAI acts as a catalyst in conjunction with an oxidant, such as tert-butyl hydroperoxide (TBHP).

The reaction proceeds efficiently under mild conditions, highlighting the advantages of using TBAI as a catalyst. The use of commercially available and inexpensive TBAI and TBHP makes this protocol economically viable and environmentally benign. Research has demonstrated that this method is applicable to a wide range of substituted enol acetates and sodium sulfinates, consistently producing good to excellent yields of the corresponding β-keto sulfones.

R¹-C(OAc)=CH-R² + ArSO₂Na --(TBAI, TBHP)--> R¹-CO-CH(SO₂Ar)-R²

Detailed research findings have optimized the reaction conditions, identifying the ideal molar ratios of reactants, catalyst loading, and solvent. For instance, a typical reaction might involve the enol acetate, sodium sulfinate, TBAI (20 mol%), and TBHP in a solvent like acetonitrile (B52724) (CH₃CN) at a moderately elevated temperature.

Table 1: TBAI-Catalyzed Synthesis of β-Keto Sulfones

Entry Enol Acetate Sodium Sulfinate Product Yield (%)
1 1-Phenylvinyl acetate Sodium benzenesulfinate 1-Phenyl-2-(phenylsulfonyl)ethan-1-one 92
2 1-(4-Methoxyphenyl)vinyl acetate Sodium benzenesulfinate 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one 90
3 1-(4-Chlorophenyl)vinyl acetate Sodium 4-methylbenzenesulfinate 1-(4-Chlorophenyl)-2-(p-tolylsulfonyl)ethan-1-one 91
4 1-(Naphthalen-2-yl)vinyl acetate Sodium benzenesulfinate 1-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-one 88

This table is interactive. Click on the headers to sort the data.

The mechanism is believed to involve the in situ generation of a more reactive sulfonylating species through the interaction of the sulfinate with the TBAI/oxidant system. This electrophilic sulfur species then readily reacts with the enol acetate to form the C-S bond.

Potassium Carbonate (K₂CO₃) Catalysis in Derivatization Processes

Potassium carbonate (K₂CO₃) is a widely utilized and cost-effective inorganic base that plays a crucial catalytic role in a variety of derivatization processes in organic chemistry, including those relevant to the chemistry of sodium benzenesulfinate. While not always a catalyst in the strictest sense of being regenerated in a catalytic cycle, its function as a base is essential for promoting reactions that lead to the derivatization of sulfonyl-containing compounds.

In the context of sodium benzenesulfinate chemistry, K₂CO₃ is particularly important in reactions that involve the formation of sulfones through C-S bond formation. Sodium benzenesulfinate can be a precursor to various sulfonyl derivatives, and K₂CO₃ facilitates these transformations by acting as a proton scavenger.

A key area where K₂CO₃ is employed is in the synthesis of sulfones from the reaction of sulfonyl chlorides with various nucleophiles. Although sodium benzenesulfinate is a salt, related derivatization often proceeds via sulfonyl chloride intermediates. In these reactions, K₂CO₃ serves as a base to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.

Furthermore, K₂CO₃ is instrumental in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which involves the reaction of 3-cyanopyridine-2(1H)-thiones with chloromethyl organyl sulfones. In this process, K₂CO₃ acts as the base to facilitate the initial S-alkylation followed by an intramolecular cyclization, leading to the formation of the heterocyclic sulfone derivatives. This showcases the utility of K₂CO₃ in promoting tandem reactions for the synthesis of complex molecules.

The general role of K₂CO₃ in these derivatization processes can be summarized in the following reaction scheme involving a generic sulfonyl chloride and a nucleophile (Nu-H):

ArSO₂Cl + Nu-H + K₂CO₃ --> ArSO₂-Nu + KHCO₃ + KCl

The use of K₂CO₃ offers several advantages. It is a solid, which can simplify workup procedures, and it is a relatively weak base, which can improve the selectivity of reactions by avoiding unwanted side reactions that might occur with stronger bases. Its low cost and environmental friendliness also make it an attractive choice for large-scale industrial processes.

Table 2: Applications of K₂CO₃ in Sulfone Synthesis

Reaction Type Substrates Role of K₂CO₃ Product Type
Sulfonamide Formation Arenesulfonyl chloride, Amine Base (HCl scavenger) Sulfonamide
Sulfonate Ester Formation Arenesulfonyl chloride, Alcohol Base (HCl scavenger) Sulfonate Ester
C-Sulfonylation Chloromethyl organyl sulfone, Thione Base for S-alkylation and cyclization Heterocyclic Sulfone

This table is interactive. Click on the headers to sort the data.

Polymerization Research Involving Sodium Benzenesulfinate

Role in Redox Free Radical Polymerization (RFRP)

Redox Free Radical Polymerization (RFRP) is an efficient method for polymer synthesis that operates under mild conditions, often at room temperature and under air, reducing energy consumption. nih.govnih.gov This technique utilizes a redox initiating system (RIS), which consists of an oxidizing agent and a reducing agent. nih.gov The interaction between these components generates free radicals that initiate the polymerization of vinyl monomers. nih.govcmu.edu

Sodium benzenesulfinate (B1229208) typically functions as the reducing agent in these systems. aurechem.com When combined with an appropriate oxidizing agent, it facilitates the efficient generation of radicals, thereby initiating the polymerization process. nih.govaurechem.com This adaptability allows for its use in various redox pairs, making it a valuable component in the synthesis of a wide range of polymers. aurechem.comnuomengchemical.comchemicalbull.com Advanced sulfinic acid derivatives have been developed that show higher reactivity compared to conventional reducing agents in emulsion polymerization. pcimag.com

Specific Initiation Mechanisms in Polymerization Systems

The precise mechanism through which sodium benzenesulfinate helps generate initiating radicals is dependent on the other constituents of the redox system. Researchers have investigated several specific systems where sodium benzenesulfinate is a key initiator component.

A notable redox initiating system involves the pairing of a thiophenium salt with sodium benzenesulfinate. nih.govmdpi.com This combination has proven effective for the free radical polymerization of (meth)acrylate monomers under mild conditions, such as at room temperature and under air. nih.govmdpi.com In this system, the thiophenium salt acts as the oxidizing agent, and when mixed with sodium benzenesulfinate (the reducing agent), a redox reaction occurs, generating radical species that initiate polymerization. nih.govmdpi.com

The proposed mechanism for a system involving a thiophenium salt and a sulfinate like sodium p-toluenesulfinate (Na-Tol-sulfinate), which is structurally similar to sodium benzenesulfinate, involves a few key steps. nih.govmdpi.com Initially, a counter-ion exchange occurs. This is followed by a single electron transfer, leading to the formation of radical species that are capable of initiating the polymerization steps. nih.govmdpi.com This peroxide-free system is noted for its high stability and reactivity. mdpi.com

Table 1: Performance of Thiophenium Salt/Reducing Agent Systems in Polymerization of EDMA *

Reducing AgentGel Time (s)Final Conversion (%)
Sodium p-toluenesulfinate 25 63
N,N-dihydroxy-propyl-p-toluidine3558
4-(N,N-dimethylamino)phenylacetic acid4060
Tris(4-methoxyphenyl)phosphine4558

*Data extracted from a study on the polymerization of (5-ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA) using various reducing agents with a thiophenium salt oxidant. mdpi.com

Sodium benzenesulfinate is also integral to redox systems designed for the generation of specific, highly reactive radicals, such as the trifluoromethyl radical (•CF₃). nih.gov Trifluoromethylated compounds are significant in the development of pharmaceuticals, agrochemicals, and specialty materials. nih.gov While sodium trifluoromethanesulfinate (CF₃SO₂Na) is a common source of trifluoromethyl radicals, the principles of its activation can be extended to systems involving other sulfinates. nih.gov

For instance, the generation of the •CF₃ radical can be achieved through the reaction of a trifluoromethyl source with a reducing agent in the presence of an oxidizing agent. In a related context, the combination of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and a reducing agent under appropriate conditions can produce trifluoromethyl radicals. nih.gov While not directly involving sodium benzenesulfinate as the reductant for CF₃SO₂Cl, the underlying redox principle is similar.

A more direct analogy is the interaction between thiophenium salts and sodium benzenesulfinate, which is known in organic chemistry to produce phenyltrifluoromethylsulfone and involves the generation of •CF₃ radicals. nih.govmdpi.com This same radical generation process is harnessed to initiate polymerization. nih.govmdpi.com The mechanism involves a single electron transfer that leads to the formation of •CF₃ radicals, which are then able to initiate the polymerization of monomers. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For sodium benzenesulfinate (B1229208), IR spectroscopy is particularly useful for characterizing the sulfinate group (-SO₂⁻).

The IR spectrum of sodium benzenesulfinate is distinguished by strong absorption bands corresponding to the stretching vibrations of the sulfur-oxygen bonds. Research conducted on a series of aromatic sodium sulfinates in aqueous solution has shown that the sulfinate group gives rise to two intense peaks corresponding to symmetric and asymmetric SO-stretching vibrations nih.gov. This is indicative of a resonant structure where the negative charge is delocalized over both oxygen atoms.

In contrast, the non-ionized sulfinic acid group (R-SO₂H) shows distinct S=O and S-O stretching bands at different frequencies nih.gov. The shift in these frequencies upon formation of the sodium salt provides strong evidence for the delocalized, resonant nature of the sulfinate anion.

Vibrational Mode Typical Wavenumber (cm⁻¹) in Aqueous Solution
Asymmetric SO₂⁻ Stretch~1050
Symmetric SO₂⁻ Stretch~995

Note: Specific wavenumbers can vary with substitution on the aromatic ring.

Mass Spectrometry (MS) for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool in studies involving sodium benzenesulfinate for two primary purposes: the definitive identification of reaction products and the elucidation of complex reaction mechanisms.

Product Identification: As sodium benzenesulfinate is a versatile building block for a wide range of organosulfur compounds, MS is routinely used to confirm the molecular weight of the synthesized products rsc.org. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a product, confirming its elemental composition with high accuracy.

Mechanistic Studies: MS plays a critical role in unraveling reaction pathways. For example, it has been used to study the rearrangement of sulfones to sulfinate esters under electron impact conditions, providing insights into their fragmentation patterns wikipedia.org. Furthermore, in mechanistic investigations of reactions involving sulfinate salts, MS is used to detect key intermediates. Radical trapping experiments, where a radical scavenger is added to the reaction, often rely on GC-MS to detect the adduct formed between the scavenger and a transient radical species, thereby providing direct evidence for a radical-mediated process spectrabase.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of sodium benzenesulfinate is characterized by absorptions arising from π → π* electronic transitions within the benzene ring chromophore.

While a specific spectrum for sodium benzenesulfinate is not available in common databases, its absorption characteristics can be inferred from structurally similar compounds. Aromatic compounds typically exhibit several absorption bands in the UV region. For benzene, a series of weak, vibrationally-structured bands (the "B-band") appears between 230–270 nm uomustansiriyah.edu.iq. The closely related compound benzenesulfonamide shows absorption maxima at 218 nm and 264 nm sielc.com. Similarly, analytical methods for sodium alkylbenzene sulfonate measure a maximum absorbance around 224 nm and a background at 270 nm aocs.org.

Based on this data, sodium benzenesulfinate is expected to exhibit strong absorptions below 230 nm and a weaker, structured band in the 260-270 nm region, corresponding to π → π* transitions of the aromatic system.

Compound λₘₐₓ (nm) Transition Type
Benzenesulfonamide sielc.com218, 264π → π
Sodium Alkylbenzene Sulfonate aocs.org~224π → π

Thermogravimetric Analysis (TGA) for Thermal Behavior in Complex Formations

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This methodology is crucial for determining the thermal stability, decomposition pathways, and composition of materials, particularly in the study of metal complexes involving sodium benzenesulfinate as a ligand.

In the context of complex formations, TGA provides detailed insights into the structure and bonding within the molecule. The analysis of a metal-benzenesulfinate complex typically reveals a multi-stage decomposition process. marquette.edu The initial mass loss at lower temperatures (around 100-200°C) often corresponds to the removal of solvated or coordinated water molecules. Subsequent degradation stages at higher temperatures relate to the decomposition of the organic benzenesulfinate ligand. researchgate.netijmra.us The final residue at the end of the analysis is typically a stable metal oxide, the mass of which can be used to confirm the stoichiometry of the original complex. researchgate.net The specific decomposition temperatures and the percentage of mass loss at each step are characteristic of the particular metal ion and the coordination mode of the benzenesulfinate ligand. ijmra.us

Table 1: Representative TGA Data for a Hypothetical Transition Metal-Benzenesulfinate Complex

Decomposition Stage Temperature Range (°C) Mass Loss (%) Probable Evolved Species
1. Dehydration 90 - 180 8.5 H₂O
2. Ligand Decomposition 350 - 480 45.0 SO₂, C₆H₅ fragments
3. Final Decomposition 480 - 650 15.5 CO, other fragments

| Residue | > 650 | 31.0 | Metal Oxide |

Vibrating Sample Magnetometry (VSM) for Magnetic Properties of Complexes

Vibrating Sample Magnetometry (VSM) is a sensitive technique used to measure the magnetic properties of materials. measurlabs.commaragheh.ac.ir When sodium benzenesulfinate acts as a ligand to form complexes with transition metals, VSM is an indispensable tool for elucidating the electronic structure of the central metal ion. gcnayanangal.com The measurement of magnetic susceptibility provides information about the number of unpaired electrons in the d-orbitals of the metal. du.edu.egunacademy.com

This information allows researchers to determine the oxidation state and the spin state (high-spin or low-spin) of the metal ion within the complex, which in turn provides insights into the geometry and the nature of the metal-ligand bonding. du.edu.eg For instance, a complex exhibiting paramagnetism is attracted to a magnetic field, indicating the presence of unpaired electrons. slideshare.net Conversely, a diamagnetic complex, which is repelled by a magnetic field, contains only paired electrons. gcnayanangal.com The magnitude of the magnetic moment, calculated from VSM data and expressed in Bohr magnetons (B.M.), correlates directly with the number of unpaired electrons, often allowing for an unambiguous assignment of the electronic configuration. uwimona.edu.jm

Table 2: Theoretical Spin-Only Magnetic Moments for Metal Ions in Benzenesulfinate Complexes

Metal Ion Number of Unpaired Electrons (n) Theoretical Magnetic Moment (μs) in B.M. Magnetic Behavior
Ti³⁺ 1 1.73 Paramagnetic
V³⁺ 2 2.83 Paramagnetic
Cr³⁺ 3 3.87 Paramagnetic
Mn²⁺ 5 5.92 Paramagnetic
Fe²⁺ (high spin) 4 4.90 Paramagnetic
Ni²⁺ 2 2.83 Paramagnetic
Cu²⁺ 1 1.73 Paramagnetic

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. It is widely applied in the quality control and analysis of sodium benzenesulfinate to assess its purity and to separate it from potential impurities, starting materials, or byproducts.

A typical method for analyzing sodium benzenesulfinate involves reversed-phase HPLC, where a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water (frequently buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the benzenesulfinate molecule absorbs UV light at specific wavelengths (e.g., 220-265 nm). nih.gov The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic feature used for identification, while the area under the chromatographic peak is proportional to the concentration, allowing for accurate quantification.

Table 3: Typical Chromatographic Conditions for HPLC Analysis of Sodium Benzenesulfinate

Parameter Condition
Column Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile : 1% Triethylamine (pH 3.0) (35:65 v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength 220 nm nih.gov
Temperature Ambient

| Injection Volume | 10 µL |

Raman Spectroscopy for Molecular Vibrational Information

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. It is an effective tool for the structural characterization of sodium benzenesulfinate and its derivatives. The Raman spectrum of the benzenesulfinate anion is distinguished by characteristic bands corresponding to the vibrations of its functional groups.

Of particular importance are the symmetric and asymmetric stretching vibrations of the sulfinate group (-SO₂⁻). These bands are typically strong and appear in a well-defined region of the spectrum. The C-S stretching vibration and various aromatic ring modes (such as C-C stretching and C-H bending) also provide a unique spectral fingerprint for the molecule. When sodium benzenesulfinate coordinates to a metal ion, shifts in the positions and intensities of these characteristic bands, especially the S-O stretching frequencies, can be observed. These shifts provide direct evidence of metal-ligand bond formation and can offer insights into the coordination geometry of the sulfinate group (e.g., whether it binds through one or both oxygen atoms).

Table 4: Characteristic Raman Bands for the Benzenesulfinate Anion

Wavenumber (cm⁻¹) Vibrational Assignment
~3060 Aromatic C-H Stretch
~1600 Aromatic C=C Stretch
~1040 Symmetric S=O Stretch
~990 Asymmetric S=O Stretch
~730 C-S Stretch

Atomic Force Microscopy (AFM) for Aggregation State Analysis in Dispersions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging and measuring features at the nanoscale. nih.gov While direct AFM studies on sodium benzenesulfinate are not extensively documented, the technique offers significant potential for characterizing systems where this compound plays a key role. For instance, sodium benzenesulfinate has been used as an electrolyte in the formation of conductive polymer coatings. sigmaaldrich.com In such applications, AFM could be employed to analyze the surface morphology, roughness, and grain structure of the resulting polymer films, providing insights into how the electrolyte influences film growth and properties.

Furthermore, in formulations where sodium benzenesulfinate might act as a dispersant or stabilizer, AFM can be used to visualize the aggregation state of particles in a dispersion. nih.gov It can provide quantitative data on particle size, shape, and distribution on a substrate. This information is critical for understanding the stability and performance of colloidal systems, paints, or other complex dispersions. By imaging samples evaporated from a dispersion, AFM can reveal how sodium benzenesulfinate adsorbs onto surfaces and influences particle-particle interactions.

Table 5: Potential AFM Measurable Parameters in a Sodium Benzenesulfinate-Containing System

Parameter Description Application Relevance
Root Mean Square (Rq) Roughness The standard deviation of the surface height profile from the mean line. Characterizing the smoothness of polymer films synthesized using sodium benzenesulfinate.
Average Roughness (Ra) The arithmetic average of the absolute values of the height deviations. Quality control of coatings and surfaces.
Particle Height/Diameter Dimensions of individual particles or aggregates on a surface. Analysis of aggregation in dispersions stabilized by sodium benzenesulfinate.

| Phase Imaging | Maps variations in surface properties like adhesion and viscoelasticity. | Differentiating between components in a composite material or film. |

Electron Spin Resonance (ESR) Spin Trapping Experiments for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. univ-lille.fr The direct detection of highly reactive, short-lived radicals is often challenging. The spin trapping technique overcomes this limitation by using a "spin trap"—a molecule that reacts with the transient radical to form a much more stable radical species, known as a spin adduct. univ-lille.frnih.gov This persistent spin adduct can then be readily detected and characterized by ESR.

This methodology is highly relevant for studying the chemistry of sodium benzenesulfinate, as it can be a precursor to the benzenesulfonyl radical (C₆H₅SO₂•) through one-electron oxidation. In a typical experiment, the oxidation of sodium benzenesulfinate is carried out in the presence of a spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO). The benzenesulfonyl radical is captured by DMPO, forming a stable DMPO-SO₂C₆H₅ adduct. The resulting ESR spectrum serves as a fingerprint, with its specific g-value and hyperfine coupling constants (interactions between the electron spin and nearby nuclear spins) allowing for the unambiguous identification of the trapped sulfonyl radical. mdpi.com

Table 6: Hypothetical ESR Spectral Parameters for a Trapped Benzenesulfonyl Radical

Parameter Value Interpretation
Spin Trap Used DMPO Forms a stable nitroxide radical adduct.
g-value ~2.0060 Characteristic value for nitroxide adducts, influenced by the trapped radical.
Nitrogen Coupling (aN) ~13.5 G Hyperfine coupling to the nitrogen nucleus of the DMPO spin trap.

| β-Hydrogen Coupling (aH) | ~9.8 G | Hyperfine coupling to the hydrogen nucleus beta to the nitrogen in the DMPO ring. |

Table of Mentioned Compounds

Compound Name Molecular Formula
Sodium benzenesulfinate C₆H₅NaO₂S
Acetonitrile C₂H₃N
Methanol CH₄O
Triethylamine C₆H₁₅N
5,5-dimethyl-1-pyrroline N-oxide (DMPO) C₆H₁₁NO
Water H₂O
Sulfur dioxide SO₂

Theoretical and Computational Chemistry Studies of Sodium Benzenesulfinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and energetic properties of the benzenesulfinate (B1229208) anion, the reactive component of sodium benzenesulfinate. Through these calculations, a detailed picture of the molecule's geometry, charge distribution, and molecular orbitals can be obtained.

A significant theoretical study on a series of aromatic anions, including the benzenesulfinate anion (Ph-SO₂⁻), utilized various levels of theory, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2 and MP4), and DFT with the B3LYP functional, employing the 6-31+G(d,p) basis set. The optimized geometric parameters provide a foundational understanding of the anion's structure.

Table 1: Optimized Geometric Parameters of the Benzenesulfinate Anion

This interactive table presents the calculated bond lengths and angles for the benzenesulfinate anion at the MP2/6-31+G(d,p) and B3LYP/6-31+G(d,p) levels of theory.

Parameter MP2/6-31+G(d,p) B3LYP/6-31+G(d,p)
Bond Lengths (Å)
C-S 1.803 1.815
S-O 1.542 1.558
**Bond Angles (°) **
C-S-O 104.9 104.4

These calculations reveal that the benzenesulfinate anion is highly polarizable. The study of its static dipole polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) indicates significant nonlinear optical (NLO) properties. The large values for these properties suggest that materials incorporating the benzenesulfinate anion could be promising candidates for second and third-order nonlinear optical devices. The high polarizability is attributed to the distribution of charge and the structural features of the anion.

Application of Quantum Mechanical Approaches to Predict Reactivity

Quantum mechanical methods are instrumental in predicting the reactivity of chemical species. For the benzenesulfinate anion, computational studies have focused on its nucleophilic character. The calculated electronic properties, such as the distribution of molecular orbitals and atomic charges, can identify the most probable sites for electrophilic attack.

Investigations into the reactivity of related sulfur compounds often utilize concepts from Density Functional Reactivity Theory (DFRT). nih.gov For instance, the analysis of electrophilic aromatic substitution reactions shows that reactivity and regioselectivity are governed by the nucleophilicity of the carbon atoms in the aromatic ring. nih.gov While not directly studying sodium benzenesulfinate, these approaches establish a framework for predicting its reactivity. By calculating reactivity descriptors such as the Fukui function or local softness, one could predict how benzenesulfinate would react with various electrophiles.

Furthermore, computational studies on the solvent effects on chemical reactivity provide a broader context for understanding the behavior of ionic species like sodium benzenesulfinate in solution. rsc.org The choice of solvent can significantly influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products. rsc.org Quantum mechanical models that incorporate solvent effects, either implicitly (as a continuum) or explicitly (as individual solvent molecules), are crucial for accurately predicting the reactivity of sodium benzenesulfinate in different reaction media.

Computational Elucidation of Complex Reaction Mechanisms

While detailed computational studies dedicated to the reaction mechanisms of sodium benzenesulfinate are sparse, the literature on related sulfinate chemistry suggests several possible pathways that could be elucidated through computational methods. Many reactions involving sodium sulfinates are proposed to proceed through radical or single electron transfer (SET) mechanisms. nih.gov

For example, the copper-catalyzed oxidative coupling of amines with sodium sulfinates to form sulfonamides is suggested to occur via a single electron transfer pathway. nih.gov Computational modeling could verify this proposed mechanism by calculating the energies of the radical intermediates and the transition states for the electron transfer and subsequent bond-forming steps. Similarly, reactions involving the generation of sulfonyl radicals from sodium sulfinates could be modeled to understand the thermodynamics and kinetics of radical formation and their subsequent reactions. researchgate.net

The study of the thiosulfinate-sulfinic acid reaction provides another example of how reaction mechanisms involving sulfinic acids can be investigated. acs.org Although this study does not employ computational methods, it lays the groundwork for theoretical investigations into the protonation and subsequent reactions of the benzenesulfinate anion. DFT calculations could be used to map the potential energy surface for such reactions, identifying the key intermediates and transition states and providing a quantitative understanding of the reaction barriers.

An exploration of emerging research and future applications reveals the expanding potential of sodium benzenesulfinate in chemical synthesis. Current investigations are focused on creating sustainable and environmentally friendly production methods, pioneering new site-selective C–H sulfonylation techniques, developing sophisticated catalytic systems, and assessing the scalability of these processes for industrial use. These efforts are aimed at improving the efficiency, selectivity, and environmental sustainability of chemical manufacturing.

Q & A

Q. What are the standard methods for synthesizing and characterizing sodium benzenesulfinate in laboratory settings?

Sodium benzenesulfinate is typically synthesized via neutralization of benzenesulfinic acid with sodium hydroxide. Characterization includes measuring melting points (>300°C), water solubility, and hygroscopicity using gravimetric analysis. Structural confirmation employs FT-IR and NMR spectroscopy to verify sulfinate group integrity. Purity is assessed via HPLC with UV detection, ensuring >99% purity for research-grade material .

Q. How is HPLC utilized to quantify sodium benzenesulfinate in electroplating solutions, and what validation parameters ensure accuracy?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is used to separate sodium benzenesulfinate from nickel-plating matrix components. Validation requires linearity (R² > 0.993), recovery (91–98%), and precision (RSD < 5%). Desalting pretreatment (e.g., solid-phase extraction) minimizes interference from high salt content .

Q. What spectroscopic techniques confirm the identity of sodium benzenesulfinate derivatives in reaction systems?

UV-Vis spectroscopy (e.g., diazosulfone derivatization) and NMR (¹H/¹³C) are standard. For radical intermediates, electron paramagnetic resonance (EPR) or trapping experiments with spin adducts (e.g., DMPO) validate transient species in mechanisms .

Advanced Research Questions

Q. What strategies optimize reaction conditions for sodium benzenesulfinate in homocoupling reactions to form diaryl sulfides/disulfides?

Key variables include oxidant selection (e.g., K₂S₂O₈), reaction time (9–12 h), and solvent polarity. Catalytic iodine or copper salts enhance yields (up to 90%) by facilitating radical initiation. In situ generation of sodium benzenesulfinate from NaOH and benzenesulfinic acid may reduce efficiency (59% yield vs. pre-synthesized reagent) .

Q. How does sodium benzenesulfinate participate in radical addition mechanisms in metal-free cross-coupling reactions?

In K₂S₂O₈-promoted reactions, sodium benzenesulfinate acts as a sulfonyl radical source. Mechanistic studies (e.g., radical scavengers, isotopic labeling) suggest a pathway involving thiyl radical generation, allylic C–H abstraction, and subsequent coupling. DFT calculations model transition states for regioselectivity .

Q. How can researchers address discrepancies in reported catalytic efficiencies of sodium benzenesulfinate across studies?

Systematic meta-analysis should compare reaction conditions (solvent, temperature, reagent ratios), purity of starting materials, and analytical methods. Contradictions in yields (e.g., 59% vs. 90%) may stem from in situ vs. isolated reagent use or competing side reactions (e.g., overoxidation). Replication studies under controlled parameters are critical .

Q. What analytical challenges arise when detecting sodium benzenesulfinate in complex matrices, and how are they mitigated?

Matrix effects (e.g., high ionic strength in electroplating baths) require desalting via SPE or dialysis. For biological samples, derivatization (e.g., with Fast Blue BB) enhances sensitivity in colorimetric assays. Method validation against interferences (e.g., thiols) ensures specificity .

Q. How do hygroscopic properties of sodium benzenesulfinate influence experimental reproducibility, and what storage protocols are recommended?

Hygroscopicity can alter reagent mass and reactivity. Storage in desiccators (<30°C, anhydrous conditions) and Karl Fischer titration for moisture monitoring are essential. Pre-drying before reactions minimizes variability in stoichiometry .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside HPLC) and control experiments to isolate variables (e.g., oxygen exclusion for radical stability) .
  • Experimental Design : Use factorial design (e.g., Doehlert matrix) to optimize multi-variable systems (oxidant concentration, pH). Include negative controls (e.g., no oxidant) to confirm mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.